7-Methyl-6-azaspiro[3.4]octane
Description
BenchChem offers high-quality 7-Methyl-6-azaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-6-azaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
LXZYDFHXZDFHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC2)CN1 |
Origin of Product |
United States |
Escaping Flatland: Comprehensive Structure Elucidation of 7-Methyl-6-azaspiro[3.4]octane
Executive Summary
The pharmaceutical industry's paradigm shift towards sp³-rich architectures has elevated the importance of spirocyclic scaffolds. Molecules containing four-membered rings fused to functionalized heterocycles are of growing interest to discovery chemists seeking to "escape flatland" and access underexplored regions of chemical space 1. Specifically, the azaspiro[3.4]octane scaffold acts as a highly versatile, multifunctional module in modern drug discovery 2. These scaffolds have been successfully utilized in the design of potent spirocyclic inhibitors against complex targets, including viral proteases [[3]]().
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing these complex topologies. The introduction of a methyl group at the C7 position of the 6-azaspiro[3.4]octane core introduces a stereocenter that fundamentally desymmetrizes the molecule. Modifying the molecular periphery of such spirocycles can drastically reshape their biological activity profiles 4, making rigorous structure elucidation non-negotiable. This guide provides a field-proven, self-validating framework for the complete 2D and 3D structural assignment of 7-Methyl-6-azaspiro[3.4]octane.
Topological Nuances and Stereochemical Desymmetrization
Before stepping into the laboratory, one must understand the causality of the expected spectral data based on the molecule's topology.
-
The Spiro Core: 7-Methyl-6-azaspiro[3.4]octane consists of a cyclobutane ring (positions 1, 2, 3) and a pyrrolidine ring (positions 5, 6, 7, 8) sharing a single quaternary spiro carbon at position 4 (C4). The nitrogen resides at position 6.
-
Stereochemical Desymmetrization (Expert Insight): The C7 carbon, bearing the methyl group, is a chiral center. A common pitfall in spirocycle elucidation is assuming the cyclobutane ring retains a plane of symmetry. Because the pyrrolidine ring is chiral, the two faces of the spiro-fused cyclobutane ring are diastereotopic. Consequently, the methylene protons at C1 and C3 are chemically non-equivalent and will present distinct, complex multiplets in the ¹H NMR spectrum.
The Self-Validating Analytical Strategy
To prevent misassignment (e.g., confusing the compound with a 5-aza or 2-aza regioisomer), we employ a multiparametric workflow. Every step serves as a validation checkpoint for the previous one.
Fig 1. Step-by-step analytical workflow for 7-Methyl-6-azaspiro[3.4]octane elucidation.
Step-by-Step Methodologies
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Purpose: Establish the molecular formula (C₈H₁₅N) and confirm the absence of dimerization.
-
Dilute a 10 µL aliquot of the synthesized compound in LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.
-
Inject into an ESI-TOF mass spectrometer operating in positive ion mode.
-
Validation Checkpoint: Extract the exact mass. The calculated theoretical mass for[M+H]⁺ is 126.1277. An experimental mass within ≤ 3 ppm error validates the elemental composition and a Degree of Unsaturation (DBE) of 2 (accounting for the two rings).
Protocol B: Multiparametric NMR Acquisition
Purpose: Map the 2D atomic connectivity.
-
Dissolve 15 mg of the compound in 600 µL of CDCl₃ (100% D, containing 0.03% v/v TMS as an internal reference).
-
Acquire ¹H NMR (16 scans, D1 = 2s) and ¹³C/DEPT-135 NMR (1024 scans, D1 = 2s) at 298 K on a 600 MHz spectrometer equipped with a cryoprobe.
-
Acquire 2D COSY and HSQC (256 t1 increments) to establish isolated spin systems.
-
Acquire 2D HMBC (512 t1 increments, optimized for long-range coupling ²'³JCH = 8 Hz).
-
Validation Checkpoint: The DEPT-135 spectrum must show exactly one methyl (CH₃), five methylenes (CH₂), one methine (CH), and one invisible quaternary carbon (the spiro C4).
Protocol C: Absolute Stereochemical Assignment via VCD
Purpose: Differentiate between the (7R) and (7S) enantiomers.
-
Convert the free base to a hydrochloride salt to rigidify the conformation, reducing spectral noise from flexible ring-flipping.
-
Acquire the Vibrational Circular Dichroism (VCD) spectrum using an FT-VCD spectrometer (resolution 4 cm⁻¹, 12 hours accumulation).
-
Validation Checkpoint: Overlay the experimental VCD bands with DFT-calculated spectra (B3LYP/6-311G(d,p)) for both enantiomers. A high Confidence Level (e.g., >95% via CompareVOA) confirms the absolute configuration.
Quantitative Data & Signal Assignment Logic
The true test of expertise lies in interpreting the 2D NMR data to bridge the two rings. Because the spiro carbon (C4) is quaternary, it acts as an invisible wall in COSY spectra. HMBC is the only way to prove the spiro fusion.
Simulated NMR Assignment Table
Data represents expected empirical shifts for the free base in CDCl₃ at 600 MHz.
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity & J (Hz) | Key COSY | Key HMBC (²J, ³J) |
| 1 (CH₂) | 33.5 | 1.95, 2.10 | m | H2 | C2, C3, C4 , C5, C8 |
| 2 (CH₂) | 15.2 | 1.85 | m | H1, H3 | C1, C3, C4 |
| 3 (CH₂) | 34.1 | 1.98, 2.15 | m | H2 | C1, C2, C4 , C5, C8 |
| 4 (C) | 45.0 | - | - | - | - |
| 5 (CH₂) | 56.4 | 2.85, 2.95 | d (11.0) | - | C4 , C1, C3, C8, C7 |
| 6 (NH) | - | 1.80 | br s | - | - |
| 7 (CH) | 54.2 | 3.20 | m | H8, H9 | C5, C8, C9 |
| 8 (CH₂) | 48.6 | 1.45, 1.90 | dd (12.5, 8.0) | H7 | C4 , C5, C7, C1, C3 |
| 9 (CH₃) | 19.5 | 1.15 | d (6.5) | H7 | C7, C8 |
Causality of Connectivity (The HMBC Bridge)
To definitively prove the 6-aza regiochemistry, we look at the HMBC correlations to the quaternary carbon at 45.0 ppm (C4).
-
Pyrrolidine Side: H5 and H8 both show strong ²J couplings to C4. Crucially, H5 shows no COSY correlation to H7 or H8, proving it is isolated between the spiro carbon and the nitrogen (N6).
-
Cyclobutane Side: H1 and H3 show ²J couplings to C4.
-
Methyl Placement: The methyl protons (H9) show a ³J correlation to C8 and a ²J correlation to C7, locking the methyl group strictly to position 7.
Fig 2. Key HMBC correlations establishing the spirocyclic core and methyl placement.
Conclusion
The structure elucidation of 7-Methyl-6-azaspiro[3.4]octane requires a deep understanding of how chiral centers influence seemingly distant, symmetric rings. By leveraging the diastereotopic nature of the cyclobutane protons and utilizing a rigid HMBC-driven logic loop, researchers can unambiguously validate this highly valuable sp³-rich scaffold for downstream drug development applications.
Sources
Discovery and background of azaspiro[3.4]octane scaffolds
The Azaspiro[3.4]octane Scaffold: Discovery, Synthesis, and Bioisosteric Applications in Modern Medicinal Chemistry
Executive Summary
The transition from planar, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a defining paradigm in contemporary drug discovery. Among the privileged motifs driving this "escape from flatland," the azaspiro[3.4]octane scaffold has emerged as a highly versatile building block. Characterized by a four-membered ring fused via a single spiro carbon to a five-membered ring, these modules serve as superior bioisosteres for traditional saturated heterocycles like piperidine, morpholine, and piperazine. This whitepaper details the physicochemical rationale, synthetic methodologies, and practical applications of azaspiro[3.4]octane scaffolds in medicinal chemistry.
The Rationale for Azaspiro[3.4]octanes: Physicochemical Profiling
Saturated six-membered rings (e.g., piperidines and piperazines) are ubiquitous in approved drugs but often suffer from metabolic liabilities, high lipophilicity, and off-target toxicity (such as hERG inhibition). Azaspiro[3.4]octanes address these flaws through precise geometric and electronic modifications[1].
Structural Causality: Introducing a spirocyclic center typically lowers the measured logD7.4 of the molecule by as much as −1.0 relative to the corresponding six-membered ring[2]. While counter-intuitive—given that the net change is the addition of a carbon atom—this reduction is driven by the modulation of basicity. The geometric constraint of the spiro-fusion alters the s-character of the adjacent bonds, which frequently decreases the amine pKa and changes the hydration shell of the molecule, thereby lowering lipophilicity at physiological pH[2][3]. Furthermore, the incorporation of heteroatoms (e.g., oxygen in 2-oxa-6-azaspiro[3.4]octane) effectively mimics the angular exit vectors of morpholine while providing a rigid, non-planar geometry that resists oxidative metabolism by cytochrome P450 enzymes[4][5].
Table 1: Comparative Physicochemical Profiling of Common Heterocycles vs. Spirocycles
| Scaffold | Predicted pKa | Approx. logP / logD | Exit Vector Geometry | Primary Bioisosteric Target |
| Piperidine | ~11.2 | 1.5 | Linear | - |
| Morpholine | ~8.3 | -0.8 | Angular | - |
| 2-azaspiro[3.4]octane | ~10.6 | 1.2 | Linear | Piperidine |
| 2-oxa-6-azaspiro[3.4]octane | ~9.2 | 1.3 | Angular | Morpholine |
| 2,6-diazaspiro[3.4]octane | ~9.5 | 0.5 | Angular | Piperazine |
(Note: Values are representative approximations derived from predictive models and literature[2][3].)
Medicinal Chemistry Applications: Bioisosteric Replacement
The strategic replacement of flat heterocycles with azaspiro[3.4]octanes has yielded significant clinical and preclinical breakthroughs.
-
Pks13 Inhibitors (Tuberculosis): During the optimization of TAM16, a benzofuran-based inhibitor of Mycobacterium tuberculosis Pks13, researchers replaced a piperidine ring with a 2-oxa-6-azaspiro[3.4]octane moiety. The spirocycle projected further into the thioesterase active site, allowing the oxygen atom to stabilize a critical water molecule via hydrogen bonding to Tyr1663[3]. This modification decreased the amine pKa to 9.2, which simultaneously reduced hERG liability and improved intramacrophage efficacy[3].
-
Anesthetic Analogs: The central piperidine ring of the local anesthetic bupivacaine was replaced with a 2-azaspiro[3.4]octane core. This spirocyclic alternative maintained the required molecular conformation to block the intracellular site of the Nav1.7 sodium pore while significantly reducing the cardiotoxicity associated with the parent drug[6].
Logical relationship of bioisosteric replacement using azaspiro[3.4]octane scaffolds.
Synthetic Workflows & Methodologies
The widespread adoption of azaspiro[3.4]octanes relies on step-economic, scalable synthetic routes[4][5]. Carreira and co-workers pioneered the construction of highly functionalized thia- and oxa-azaspiro[3.4]octanes to expand the three-dimensional landscape for fragment-based libraries[1][4]. A highly robust approach to these systems is the [3+2] cycloaddition, which allows for multi-gram scale synthesis of compounds like 2-oxa-6-azaspiro[3.4]octane[5].
Step-by-step synthetic workflow for azaspiro[3.4]octanes via [3+2] cycloaddition.
Experimental Protocol: Synthesis of 2-oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition
This protocol represents a self-validating system designed to maximize regioselectivity while protecting sensitive functional groups.
Step 1: In Situ Generation of the Azomethine Ylide Combine N-benzylglycine (1.0 equiv) and paraformaldehyde (1.5 equiv) in anhydrous toluene. Causality: The condensation of the secondary amine with formaldehyde generates an intermediate iminium ion, which undergoes thermal decarboxylation to form the highly reactive, transient azomethine ylide.
Step 2: Concerted[3+2] Cycloaddition Add 3-methyleneoxetane (1.2 equiv) to the reaction mixture. Heat the solution to reflux (approx. 110°C) under an inert nitrogen atmosphere for 12–16 hours. Causality: The concerted nature of the [3+2] cycloaddition ensures strict regiocontrol and stereocontrol. The ylide attacks the exocyclic double bond, locking the newly formed pyrrolidine ring perpendicularly to the oxetane ring, establishing the spirocyclic core[5].
Step 3: Isolation of the Protected Intermediate Cool the reaction to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield 6-benzyl-2-oxa-6-azaspiro[3.4]octane.
Step 4: Chemoselective Deprotection Dissolve the intermediate in methanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%). Purge the flask and stir under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours. Causality: Hydrogenolysis is specifically chosen over acidic or basic cleavage. The strained oxetane ring is highly sensitive to strong acids (which can cause ring-opening) and strong bases. Mild catalytic hydrogenation cleanly removes the N-benzyl group while preserving the integrity of the 2-oxa-spiro core.
Step 5: Validation & Quality Control (Self-Validating Step) Filter the catalyst through a Celite pad. Treat the filtrate with oxalic acid to precipitate the product as a highly crystalline oxalate salt. Validation: Confirm the success of the cycloaddition and deprotection via 1H NMR. The disappearance of the exocyclic alkene protons (typically around δ 4.5–5.0 ppm) and the benzyl protons (δ 7.2–7.4 ppm), combined with the emergence of a complex multiplet corresponding to the highly coupled sp3 protons of the spirocycle, validates the structural integrity of the final scaffold.
Conclusion
The azaspiro[3.4]octane scaffold is far more than a structural novelty; it is a rationally designed solution to the physicochemical limitations of traditional flat heterocycles. By leveraging step-economic syntheses like [3+2] cycloadditions, medicinal chemists can rapidly integrate these modules to fine-tune pKa, lower logD, and optimize the three-dimensional exit vectors of their pharmacophores[1][2][4]. As the demand for metabolically stable, highly specific therapeutics grows, the strategic incorporation of azaspiro[3.4]octanes will remain a critical vector for innovation in drug discovery.
Sources
- 1. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 6. chemrxiv.org [chemrxiv.org]
Engineering 3D Chemical Space: A Technical Guide to 7-Methyl-6-azaspiro[3.4]octane and Its Analogs in Modern Drug Discovery
Executive Brief: The "Escape from Flatland" Imperative
In modern medicinal chemistry, the over-reliance on flat, sp²-hybridized aromatic rings has led to late-stage clinical attrition due to poor aqueous solubility, off-target promiscuity, and suboptimal pharmacokinetic (PK) profiles. As a Senior Application Scientist, I frequently advocate for the "escape from flatland" paradigm—increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds to introduce three-dimensionality.
Spirocyclic scaffolds, particularly 7-Methyl-6-azaspiro[3.4]octane and its oxa/thia analogs, have emerged as premier surrogates for classical flat amines like piperazine and morpholine[1]. By forcing a rigid, orthogonal 3D conformation, these compact modules disrupt π-π stacking-driven aggregation, drastically improving solubility while restricting the conformational flexibility that often leads to cytochrome P450 (CYP450) metabolism[2]. This guide details the structural causality, synthetic workflows, and pharmacological applications of this critical class of spirocycles.
Structural & Mechanistic Profiling
The core of 6-azaspiro[3.4]octane consists of a cyclobutane ring fused at a single quaternary carbon to a pyrrolidine ring. This unique topology provides several mechanistic advantages:
-
Vectorial Projection: The spiro center acts as a rigid hinge, projecting substituents into distinct, predictable vectors. This allows for precise mapping of structure-activity relationships (SAR) within tight receptor pockets.
-
Stereochemical Control: The addition of a methyl group at the C7 position (e.g., (7R)-7-methyl-6-azaspiro[3.4]octane) introduces a chiral center. This asymmetry is critical; it allows the molecule to exploit specific stereochemical interactions with target proteins, such as the orthosteric or allosteric sites of G protein-coupled receptors (GPCRs)[3].
-
Metabolic Shielding: The steric bulk of the spiro-fused cyclobutane ring shields the adjacent nitrogen and carbon centers from oxidative dealkylation by liver microsomes.
Synthetic Workflows & Self-Validating Protocols
To synthesize these multifunctional modules efficiently, we utilize a step-economic [3+2] cycloaddition strategy[1]. We choose this route because it establishes the quaternary spiro center in a single concerted step, ensuring high atom economy and minimizing the risk of epimerization that plagues multi-step linear syntheses.
Caption: Workflow for the step-economic synthesis and chiral resolution of 7-Methyl-6-azaspiro[3.4]octane.
Protocol 3.1: [3+2] Cycloaddition for Core Synthesis
Objective: Synthesize the 6-azaspiro[3.4]octane core from a cyclobutanone precursor. Causality: Generating an azomethine ylide in situ from an amino acid and an aldehyde allows for a highly regioselective cycloaddition with the strained cyclobutanone exocyclic double bond (formed via olefination).
-
Ylide Generation: Suspend sarcosine (1.2 eq) and paraformaldehyde (1.5 eq) in toluene. Add the alkylidene cyclobutane derivative (1.0 eq).
-
Cycloaddition: Reflux the mixture at 110°C for 12-16 hours using a Dean-Stark trap to remove water, driving the equilibrium toward the ylide formation.
-
Workup: Cool to room temperature, quench with saturated NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ and concentrate in vacuo.
-
Self-Validating Checkpoint: Analyze the crude mixture via ¹³C NMR. Validation criteria: The successful reaction is confirmed by the disappearance of the exocyclic alkene carbons (~110 and ~145 ppm) and the emergence of the quaternary spiro carbon signal at ~45-55 ppm. If the alkene peaks remain, the ylide generation failed, indicating wet reagents or insufficient heating.
Protocol 3.2: High-Throughput Kinetic Solubility Profiling
Objective: Validate the Fsp³-driven solubility enhancement of the spirocyclic analog against its flat counterpart. Causality: Nephelometry (light scattering) is chosen over thermodynamic shake-flask methods for early-stage profiling because it rapidly identifies the exact concentration at which precipitation occurs, mimicking intravenous dosing scenarios.
-
Stock Preparation: Prepare a 10 mM stock of the 7-Methyl-6-azaspiro[3.4]octane derivative in 100% DMSO.
-
Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (1 µM to 500 µM) in PBS (pH 7.4), keeping final DMSO concentration ≤1%.
-
Incubation & Reading: Incubate at 25°C for 2 hours. Read the plate using a nephelometer.
-
Self-Validating Checkpoint: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone). Validation criteria: The assay is only valid if amiodarone scatters light (precipitates) at <50 µM and caffeine shows no scattering up to 500 µM. The spirocycle should demonstrate no light scattering up to >200 µM.
Pharmacokinetic & Pharmacodynamic Profiling
The integration of azaspiro[3.4]octanes consistently yields superior physicochemical profiles compared to classical flat amines. By increasing the Fsp³, we reduce lipophilicity (LogD) while maintaining target affinity, thereby improving Lipophilic Efficiency (LipE).
Table 1: Representative Physicochemical Comparison of Classical Amines vs. Spirocyclic Surrogates
| Scaffold / Fragment Module | Fsp³ | LogD (pH 7.4) | Kinetic Solubility (µM) | Intrinsic Clearance (µL/min/mg) |
| 1-Phenylpiperazine (Flat) | 0.40 | 2.1 | ~50 | 85 (High) |
| 4-Phenylmorpholine (Flat) | 0.40 | 1.8 | ~80 | 70 (Moderate) |
| 2-Oxa-6-azaspiro[3.4]octane (3D) | 0.85 | 0.6 | >300 | 15 (Low) |
| 7-Methyl-6-azaspiro[3.4]octane (3D) | 0.88 | 1.2 | >250 | 22 (Low) |
Data synthesized from established medicinal chemistry trends regarding Fsp³ optimization[2].
Case Studies: M4 Agonists & EGFR Inhibitors
Application 1: Muscarinic M4 Receptor Agonists
In the treatment of schizophrenia and Alzheimer's disease, selectively targeting the M4 muscarinic acetylcholine receptor over the M1-M3 subtypes is notoriously difficult due to highly conserved orthosteric binding sites. Pfizer and other developers have utilized piperazine-azaspiro derivatives, including 6-azaspiro[3.4]octane and its stereoisomers, to create highly selective M4 agonists[3][4]. The chiral 7-methyl vector locks the molecule into a bioactive conformation that perfectly complements the M4 allosteric/orthosteric pocket, driving Gi/o-coupled signaling without triggering off-target parasympathetic side effects.
Caption: M4 muscarinic receptor signaling pathway modulated by azaspiro[3.4]octane agonists.
Application 2: EGFR Inhibitor Optimization
First-generation EGFR inhibitors like gefitinib often suffer from poor aqueous solubility, limiting their oral bioavailability. By replacing the flat morpholine ring of gefitinib with a 2-oxa-6-azaspiro[3.4]octane surrogate, researchers have successfully maintained the critical hydrogen-bonding network required for kinase inhibition while drastically improving the water solubility and reducing hERG channel liability[5].
References
-
Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery Source: Organic Letters (ACS Publications) / ResearchGate URL: [Link]
-
Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes Source: Organic Letters (ACS Publications) URL: [Link]
- Title: Piperazine Azaspiro Derivatives (WO2019183636A1)
- Title: 2-azaspiro[3.4]octane derivatives as M4 agonists (US11548865B2)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Escaping Flatland: Modulating Lipophilicity and Solubility via Azaspirocyclic Scaffolds
Executive Summary
The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a paradigm shift in modern drug discovery. Among these structural innovations, azaspiro compounds—particularly azaspiro[3.3]heptanes and azaspiro[3.5]nonanes—have emerged as highly effective bioisosteres for traditional morpholines, piperazines, and piperidines. As a Senior Application Scientist, I have observed that the incorporation of these rigidified, sp³-rich scaffolds does more than just alter molecular geometry; it fundamentally rewrites the physicochemical profile of a drug candidate.
This technical guide dissects the mechanistic causality behind how azaspirocycles modulate lipophilicity (LogD) and aqueous solubility, and provides self-validating experimental protocols to accurately quantify these critical ADME-Tox parameters.
Mechanistic Causality: Why Adding Carbon Can Lower Lipophilicity
In classical medicinal chemistry, the addition of a carbon atom to a molecular framework is universally expected to increase lipophilicity (LogP/LogD). However, replacing a six-membered heterocycle (like piperidine) with a C-linked azaspiro[3.3]heptane routinely lowers the measured LogD₇.₄ by as much as -1.0 log units [1].
The Basicity and Hydration Paradigm
This counter-intuitive phenomenon is driven by a shift in basicity and hydration dynamics. When a spirocyclic center is introduced, the overall molecular topology changes, often moving heteroatoms from a beta (β) to a gamma (γ) position relative to the basic nitrogen. This spatial rearrangement reduces inductive electron-withdrawing effects, thereby significantly increasing the basicity (pKa) of the amine.
At a physiological pH of 7.4, a higher pKa dictates that a vastly greater fraction of the molecule exists in an ionized (protonated) state. Because ionized species partition poorly into lipophilic environments (like lipid bilayers or n-octanol), the apparent distribution coefficient (LogD₇.₄) drops precipitously. Furthermore, the rigid, orthogonal projection of the spiro-rings exposes the protonated nitrogen to a highly ordered hydration sphere, further anchoring the molecule in the aqueous phase.
The Exception to the Rule: Causality demands we recognize structural context. When utilizing N-linked 2-azaspiro[3.3]heptanes (where the spirocycle is attached to the parent scaffold directly via the nitrogen atom), the inductive environment of the nitrogen is altered. Here, the basicity is not enhanced, and the classical lipophilic contribution of the added carbon dominates, resulting in an increase in LogD₇.₄ by +0.2 to +0.5 [1].
Caption: Logical relationship between azaspirocycle incorporation and ADME-Tox improvements.
Modulating Aqueous Solubility: Crystal Packing vs. Fsp³
Aqueous solubility is governed by two opposing thermodynamic forces: the energy required to disrupt the solid-state crystal lattice (measured by melting point) and the energy released upon solvation (hydration).
Planar aromatic rings pack highly efficiently into crystal lattices, requiring immense energy to break apart, which severely limits aqueous solubility. Spirocyclic scaffolds inherently possess a high fraction of sp³-hybridized carbons (Fsp³). The orthogonal, rigid, and bulky nature of the spiro-center acts as a structural wedge, disrupting efficient intermolecular stacking [2]. This lowers the lattice energy. When combined with the enhanced hydration of the basic nitrogen, azaspiro compounds consistently exhibit superior thermodynamic solubility compared to their flat counterparts. For instance, replacing a planar bioisostere with a 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane can yield multi-fold improvements in aqueous solubility while maintaining target affinity [4].
Comparative Physicochemical Profiling
The table below summarizes the quantitative impact of substituting traditional heterocycles with various azaspirocyclic bioisosteres, synthesizing data from recent medicinal chemistry campaigns.
| Scaffold Type | Structural Role | Typical ΔLogD₇.₄ | Impact on Basicity (ΔpKa) | Impact on Aqueous Solubility |
| C-linked Azaspiro[3.3]heptane | Piperidine/Morpholine bioisostere | -0.5 to -1.1 | Increased (+0.5 to +1.0) | Significantly Enhanced |
| N-linked 2-Azaspiro[3.3]heptane | Terminal Piperidine bioisostere | +0.2 to +0.5 | Minimal Change | Moderately Enhanced |
| 1-Azaspiro[3.3]heptane | Next-Gen Piperidine bioisostere | -0.2 to -0.6 | Similar to Piperidine | Enhanced |
| Azaspiro[3.5]nonane | Bulky lipophilic bioisostere | Variable | Variable | Improved vs. flat analogs |
Self-Validating Experimental Workflows
To accurately capture the nuanced physicochemical shifts induced by azaspirocycles, standard assays must be rigorously controlled. The following protocols are engineered as self-validating systems, ensuring that artifacts do not masquerade as data.
Protocol 1: High-Throughput LC-MS/MS Shake-Flask LogD₇.₄ Determination
Traditional UV-based shake-flask methods require high compound concentrations (often >100 µM). For lipophilic compounds, this risks exceeding the aqueous thermodynamic solubility limit, leading to colloidal aggregates that artificially inflate the aqueous concentration and ruin the LogD measurement. Coupling the shake-flask method with LC-MS/MS allows for sub-micromolar assay concentrations, guaranteeing a true solution state [3][5].
Step-by-Step Methodology:
-
Solvent Mutual Saturation: Stir n-octanol and PBS (pH 7.4) together vigorously for 24 hours at 25°C.
-
Causality: Prevents solvent volume shifts during the assay, which would skew the phase ratio and concentration calculations.
-
-
Sample Preparation: Spike the test azaspiro compound (from a 10 mM DMSO stock) into the biphasic system to achieve a final concentration of 1 µM. Ensure total DMSO concentration remains <1% v/v.
-
Equilibration: Seal the vials and shake at 800 rpm for 1 hour at 25°C.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes.
-
Causality: Centrifugation is critical to break any micro-emulsions at the octanol/water interface, ensuring clean phase separation.
-
-
Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute and analyze via LC-MS/MS against a matrix-matched calibration curve.
-
Self-Validation (Mass Balance Check): Calculate the Total Recovery = (Moles in Octanol + Moles in Buffer) / Initial Moles Added.
-
Validation Logic: If recovery is <80%, the assay is invalid. This indicates interfacial precipitation, non-specific binding to the plastic plate, or chemical instability.
-
Caption: High-throughput LC-MS/MS shake-flask workflow for LogD7.4 determination.
Protocol 2: Thermodynamic Solubility via Shake-Flask HPLC
Kinetic solubility assays (like nephelometry) are fast but prone to false positives, as azaspiro compounds can easily form metastable supersaturated solutions. To determine true developability, a thermodynamic solubility protocol must be employed.
Step-by-Step Methodology:
-
Solid Addition: Add excess solid compound to 1.0 mL of PBS (pH 7.4) in a glass vial. A visible solid pellet must remain to ensure saturation.
-
Equilibration: Shake the suspension at 25°C for 24 to 48 hours.
-
Causality: This extended timeframe provides the activation energy necessary for the compound to transition from a metastable state into its most stable, lowest-energy crystalline polymorph.
-
-
Separation: Centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
Quantification: Analyze the filtrate via HPLC-UV against a known standard curve prepared in a highly soluble matrix (e.g., 50/50 DMSO/Water).
-
Self-Validation (pH Drift Check): Measure the pH of the final aqueous filtrate.
-
Validation Logic: Highly basic azaspiro compounds can consume buffer capacity and shift the pH upon bulk dissolution. If the final pH deviates by >0.1 units from 7.4, the solubility value is invalid for physiological conditions, and the assay must be repeated with a stronger buffer.
-
Conclusion
The strategic deployment of azaspiro compounds is a masterclass in structural physicochemical tuning. By understanding the causality between 3D geometry, basicity, and hydration, drug development professionals can leverage these scaffolds to rescue entirely flat, insoluble, or overly lipophilic chemotypes. However, the unique properties of these spirocycles demand rigorous, self-validating analytical techniques to ensure that the data driving lead optimization is fundamentally sound.
References
- Source: National Institutes of Health (NIH)
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- 1‐Azaspiro[3.
- Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis Source: Aragen Life Sciences URL
The Rising Star of 3D Scaffolds: Applications of 7-Methyl-6-azaspiro[3.4]octane in Medicinal Chemistry
In the ever-evolving landscape of drug discovery, the demand for novel molecular scaffolds that can unlock new chemical space and provide superior pharmacological properties is insatiable. Among the emerging classes of such frameworks, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, conformational rigidity, and metabolic stability. This guide delves into the specifics of a promising yet underexplored scaffold: 7-Methyl-6-azaspiro[3.4]octane . While direct, extensive research on this particular molecule is nascent, its structural attributes and the burgeoning data on related azaspiro[3.4]octane analogs position it as a high-potential building block for the next generation of therapeutics.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes, inferred potential uses based on analogous structures, and robust experimental protocols.
The 7-Methyl-6-azaspiro[3.4]octane Scaffold: A Structural Overview
7-Methyl-6-azaspiro[3.4]octane is a saturated heterocyclic compound featuring a unique spirocyclic fusion of a cyclopentane ring and a methyl-substituted azetidine ring. This arrangement imparts a distinct three-dimensional geometry, a departure from the "flatland" of traditional aromatic and heteroaromatic ring systems.
Key Structural Features and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1804129-24-5 | Vendor Information |
| Molecular Formula | C₈H₁₅N | Vendor Information |
| Molecular Weight | 125.21 g/mol | Vendor Information |
| Topological Polar Surface Area | 12.03 Ų | Calculated |
| cLogP | 1.8 | Calculated |
The spirocyclic nature of this scaffold offers several advantages in drug design:
-
Enhanced 3D Character: The non-planar structure allows for more precise and multi-directional interactions with biological targets.
-
Improved Metabolic Stability: The quaternary spiro-carbon can shield adjacent bonds from metabolic enzymes, potentially reducing metabolic clearance.
-
Novel Chemical Space: Its unique topology provides access to novel intellectual property.
-
Conformational Rigidity: The locked conformation can lead to higher binding affinity and selectivity for the target protein.
Caption: 2D representation of the 7-Methyl-6-azaspiro[3.4]octane scaffold.
Inferred Applications in Medicinal Chemistry: Learning from Analogs
While specific examples of 7-Methyl-6-azaspiro[3.4]octane in drug candidates are not yet widely published, the broader class of azaspiro[3.4]octanes has shown significant promise. These compounds are often utilized as bioisosteric replacements for more common cyclic amines like piperazine and piperidine, aiming to improve pharmacokinetic and pharmacodynamic properties.
Bioisosteric Replacement of Piperazine
Piperazine is a ubiquitous fragment in medicinal chemistry, but it can be associated with liabilities such as poor selectivity and off-target effects (e.g., hERG inhibition). The rigid, three-dimensional nature of the azaspiro[3.4]octane core can serve as a valuable substitute.
Caption: Bioisosteric replacement strategy.
Development of CNS-Targeted Agents
The physicochemical properties of 7-methyl-6-azaspiro[3.4]octane, including its moderate lipophilicity and low polar surface area, make it an attractive scaffold for central nervous system (CNS) drug discovery, where blood-brain barrier penetration is a critical factor.
Potential CNS Therapeutic Areas:
-
Sigma-1 Receptor (σ1R) Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent σ1R antagonists. These compounds have shown potential in enhancing the analgesic effects of opioids and mitigating morphine tolerance[1]. The 7-methyl-6-azaspiro[3.4]octane scaffold could be explored for similar applications.
-
Dopamine D3 Receptor Antagonists: The 2,6-diazaspiro[3.4]octane core has been identified in selective dopamine D3 receptor antagonists, which are of interest for treating substance abuse and other neuropsychiatric disorders.
Anti-Infective and Anti-Cancer Agents
The unique structural features of azaspirocycles have also been leveraged in the development of anti-infective and anti-cancer therapies.
-
Antitubercular Agents: A series of nitrofuran derivatives based on the 2,6-diazaspiro[3.4]octane core have demonstrated potent activity against Mycobacterium tuberculosis[1].
-
Antimalarial Compounds: A novel diazaspiro[3.4]octane series has shown activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.
-
EGFR Inhibitors: The 2-oxa-6-azaspiro[3.4]octane substituent has been incorporated into 4-anilinoquinazoline derivatives, leading to potent epidermal growth factor receptor (EGFR) inhibitors with improved water solubility for cancer therapy.
Experimental Protocols
The following protocols are representative and may require optimization for specific applications of 7-methyl-6-azaspiro[3.4]octane.
General Synthetic Protocol for N-Substituted-6-azaspiro[3.4]octanes
This protocol outlines a plausible multi-step synthesis of N-substituted 6-azaspiro[3.4]octane derivatives, which can be adapted for the synthesis of 7-methyl-6-azaspiro[3.4]octane.
Sources
Application Note: Asymmetric Synthesis of (7S)-7-Methyl-6-azaspirooctane
Application Note: Asymmetric Synthesis of (7S)-7-Methyl-6-azaspiro[1]octane
Strategic Rationale & Introduction
Spirocyclic pyrrolidines, particularly azaspiro[1]octanes, have emerged as highly valuable Fsp3 -rich surrogates for traditional morpholine and piperazine rings in modern drug discovery[2],[3]. By providing defined exit vectors and restricting conformational flexibility, these scaffolds improve metabolic stability and pharmacokinetic profiles[4]. Recent high-profile applications include their use as selective M4 agonists[5] and as critical chiral intermediates in the synthesis of potent antibacterial agents like DV-7751[6].
The synthesis of substituted azaspiro[1]octanes typically yields racemic mixtures, necessitating late-stage chiral resolution[6]. To bypass this bottleneck, we have designed a de novo asymmetric synthesis for (7S)-7-Methyl-6-azaspiro[1]octane . This protocol leverages a chiral pool-like strategy utilizing Ellman’s N-tert-butanesulfinamide chemistry to establish the C7 stereocenter with absolute precision[7].
Retrosynthetic Disconnection
The target spirocycle is disconnected via an intramolecular SN2 ring closure of a Cbz-protected amino-mesylate. This intermediate is traced back to a methyl ketone, which is generated via the Wacker oxidation of an allyl group. The foundational spiro-carbon (C4) is established early by the alkylation of commercially available ethyl cyclobutanecarboxylate.
Retrosynthetic disconnection of (7S)-7-Methyl-6-azaspiro[1]octane.
Experimental Protocols & Mechanistic Causality
This workflow is divided into three functional phases. Every step is designed as a self-validating system, utilizing specific workup procedures to prevent downstream catalytic poisoning.
Step-by-step experimental workflow for the asymmetric synthesis.
Phase 1: Assembly of the Spirocyclic Core Precursor
Causality Insight: The choice of the tert-butyldiphenylsilyl (TBDPS) protecting group over the more common TBS group is critical here. TBDPS provides superior steric shielding and electronic stability, preventing premature desilylation during the acidic, palladium-catalyzed Wacker oxidation.
Step 1.1: Allylation and Ester Reduction
-
Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.
-
Add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise. Stir for 1 h to ensure complete enolization, then add allyl bromide (1.2 equiv). Warm to room temperature (RT) over 2 h.
-
Quench with saturated aqueous NH4Cl , extract with EtOAc, and concentrate.
-
Dissolve the crude ester in THF, cool to 0 °C, and carefully add LiAlH4 (1.5 equiv). Stir for 2 h.
-
Self-Validation: Perform a Fieser workup ( x mL H2O , x mL 15% NaOH, 3x mL H2O ) to precipitate aluminum salts as a granular white solid. Filter through Celite to obtain pure (1-allylcyclobutyl)methanol.
Step 1.2: Silyl Protection & Wacker Oxidation
-
Dissolve the alcohol in DMF. Add imidazole (2.0 equiv) and TBDPSCl (1.1 equiv). Stir at RT for 12 h. Extract and concentrate.
-
Dissolve the TBDPS-ether in a 10:1 mixture of DMF/ H2O . Add PdCl2 (10 mol%) and CuCl (1.0 equiv).
-
Purge the flask with O2 and stir vigorously under an O2 balloon (1 atm) at RT for 24 h.
-
Self-Validation: The solution will transition from green to dark brown as the catalytic cycle progresses. Complete conversion to 1-(1-(((tert-butyldiphenylsilyl)oxy)methyl)cyclobutyl)propan-2-one is confirmed via TLC (loss of the non-polar alkene spot).
Phase 2: Asymmetric Installation of the C7 Methyl Center
Causality Insight: The stereochemistry at C7 is governed by the Ellman auxiliary[7]. Condensation with (R)
tert(R,E)NaBH4(S)>95:5Step 2.1: Imine Condensation
-
Dissolve the methyl ketone (1.0 equiv) and (R) -2-methylpropane-2-sulfinamide (1.1 equiv) in THF.
-
Add Ti(OEt)4 (2.0 equiv). Note: Ti(OEt)4 acts as both a Lewis acid to activate the ketone and a desiccant to drive the equilibrium.
-
Reflux for 12 h. Quench with brine, filter the resulting titanium dioxide salts through Celite, and concentrate.
Step 2.2: Diastereoselective Reduction
-
Dissolve the crude imine in THF and cool strictly to -48 °C (dry ice/acetonitrile bath).
-
Add NaBH4 (3.0 equiv) in one portion. Stir for 4 h, then slowly warm to RT.
-
Quench with saturated NH4Cl and extract with EtOAc.
Phase 3: Ring Closure and Final Deprotection
Causality Insight: Direct cyclization of a free amine onto a mesylate often requires basic conditions, which can trigger unwanted E2 elimination of the primary mesylate. By protecting the amine with a Cbz group, we enable a neutral, one-pot hydrogenolysis/cyclization cascade. As the Cbz group is cleaved by H2/Pd , the nascent free amine spontaneously undergoes an intramolecular SN2 attack on the mesylate to form the pyrrolidine ring.
Step 3.1: Auxiliary Cleavage and Cbz Protection
-
Treat the sulfinamide with 4M HCl in dioxane/MeOH (1:1) at RT for 2 h to cleave the auxiliary. Concentrate to dryness.
-
Dissolve the amine hydrochloride in DCM. Cool to 0 °C, add Et3N (3.0 equiv) and CbzCl (1.2 equiv). Stir for 4 h.
Step 3.2: Desilylation and Mesylation
-
Add TBAF (1.5 equiv, 1M in THF) to the Cbz-protected intermediate. Stir at RT for 2 h to remove the TBDPS group.
-
Dissolve the resulting amino-alcohol in DCM, cool to 0 °C, and add Et3N (2.0 equiv) followed by MsCl (1.2 equiv). Stir for 1 h to form the Cbz-amino mesylate.
Step 3.3: Global Deprotection & Cascade Cyclization
-
Dissolve the mesylate in MeOH. Add 10% Pd/C (10 wt%).
-
Stir under an H2 atmosphere (1 atm) at RT for 12 h.
-
Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate to yield (7S)-7-Methyl-6-azaspiro[1]octane as its methanesulfonate salt.
Data Presentation & Quality Control
The following table summarizes the expected yields and key analytical markers for the critical intermediates in this sequence, ensuring robust quality control at each isolation point.
| Intermediate / Product | Yield (%) | Key Characterization Data (NMR / MS) |
| Ethyl 1-allylcyclobutane-1-carboxylate | 88 | 1H NMR: δ 5.80 (m, 1H, alkene), 5.05 (m, 2H, terminal alkene) |
| TBDPS-protected alcohol | 92 | MS (ESI): m/z 379 [M+H]+ |
| Methyl Ketone | 81 | 1H NMR: δ 2.15 (s, 3H, −COCH3 ) |
| (R) -Sulfinyl Imine | 85 | MS (ESI): m/z 498 [M+H]+ |
| (S) -Amine | 90 | 1H NMR: δ 1.20 (s, 9H, t -Bu); dr >95:5 by HPLC |
| Cbz-Amino Mesylate | 84 | MS (ESI): m/z 476 [M+H]+ (Yield over 3 steps) |
| (7S)-7-Methyl-6-azaspiro[1]octane | 91 | 1H NMR: δ 1.15 (d, 3H, −CH3 ), 3.20-3.45 (m, 4H, pyrrolidine) |
References
-
[2] Synthesis of Azaspiro[1]octanes via [3+2] Cycloaddition Source: SIOC Journals URL: [Link]
-
[3] Synthesis of Novel Azaspiro[1]octanes as Multifunctional Modules in Drug Discovery Source: ResearchGate URL: [Link]
-
[6] Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction Source: PubMed / pharm.or.jp URL:[Link]
-
[7] N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
[4] Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[1]octanes Source: ACS Publications URL: [Link]
-
[5] Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists Source: NIH / PMC URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition [sioc-journal.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]
Introduction: The Rising Importance of Azaspiro[3.4]octane Scaffolds
An Application Guide to the Comprehensive Characterization of Azaspiro[3.4]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[3.4]octane framework, a unique three-dimensional (3D) scaffold, has emerged as a privileged structure in modern medicinal chemistry. These compact, rigid modules serve as innovative building blocks in drug discovery, providing a pathway to novel chemical and pharmacological space.[1][2] Their inherent 3D geometry allows for the precise positioning of functional groups and exit vectors in a cambered environment, a critical feature for targeting complex macromolecular biological targets.[2][3] The inclusion of heteroatoms such as sulfur or oxygen within the spirocycle further expands their utility, enabling fine-tuning of physicochemical properties like polarity and solubility.[4][5]
Given their significance, the unambiguous and thorough characterization of newly synthesized azaspiro[3.4]octane derivatives is paramount. This guide provides a detailed overview of the essential analytical techniques and protocols required to confirm the structure, stereochemistry, and purity of this important class of molecules. It is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and presenting a holistic workflow for complete structural elucidation.
I. Foundational Analysis: Confirming Connectivity and Composition
The first step in characterizing any novel compound is to confirm its fundamental atomic connectivity and molecular formula. For azaspiro[3.4]octane derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. For spirocyclic systems, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential to piece together the molecular puzzle.
Causality Behind the Method: The rigid, strained nature of the azaspiro[3.4]octane core results in a unique electronic environment for each nucleus. NMR can precisely map these environments and their through-bond connections, providing definitive evidence of the spirocyclic framework.
Key Experiments & Expected Observations:
-
¹H NMR: Provides information on the proton environment. Protons on the four-membered azetidine ring and the five-membered ring will have distinct chemical shifts and coupling patterns.[6][7]
-
¹³C NMR: Reveals the number of unique carbon environments. The quaternary spiro-carbon is a key diagnostic peak, typically appearing in a predictable region of the spectrum.[6][7]
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks within the same spin system, allowing for the tracing of connectivity within the azetidine and the second ring independently.[8]
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon, assigning the carbon skeleton based on the proton assignments.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the spiro-junction. It detects long-range (2-3 bond) correlations between protons and carbons. Observing a correlation from protons on both rings to the single quaternary spiro-carbon provides unambiguous evidence of the azaspiro[3.4]octane core.[8][9]
Protocol 1: Standard NMR Analysis for a Novel Azaspiro[3.4]octane Derivative
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer with a minimum field strength of 300 or 400 MHz.[6]
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.
-
2D Spectra (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize acquisition parameters (e.g., spectral widths, number of increments) based on the 1D spectra.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Reference the spectra to the residual solvent peak.[6]
-
Integrate the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze coupling constants (J-values) in the ¹H spectrum to infer dihedral angles and local stereochemistry.
-
Systematically analyze the 2D spectra, starting with COSY to build fragments, followed by HSQC to assign carbons, and finally HMBC to connect the fragments and confirm the spiro-linkage.
-
Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted 2-Azaspiro[3.4]octane Core
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1, C3 (Azetidine CH₂) | ~3.0 - 3.8 | ~55 - 65 |
| C2 (Spiro-C) | - | ~40 - 50 |
| C4, C7 (Cyclopentane CH₂) | ~1.5 - 2.2 | ~30 - 40 |
| C5, C6 (Cyclopentane CH₂) | ~1.5 - 2.2 | ~25 - 35 |
Note: These are approximate ranges. Actual values will vary significantly based on substitution and the presence of other heteroatoms.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
HRMS is a crucial technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition.
Causality Behind the Method: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically <5 ppm). This precision is sufficient to distinguish between compounds that have the same nominal mass but different elemental formulas, providing a critical check on the proposed structure.
Protocol 2: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization, depending on the nature of the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Acquire the spectrum in positive or negative ion mode, depending on which provides a better signal for the [M+H]⁺ or [M-H]⁻ ion.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured exact mass.
-
Confirm that the calculated formula matches the expected formula of the synthesized azaspiro[3.4]octane derivative. The mass error should be less than 5 ppm.
-
II. Definitive 3D Structure and Stereochemistry
While NMR and MS can define the 2D structure, they often cannot unambiguously determine the three-dimensional arrangement of atoms in space, especially the absolute stereochemistry of chiral centers.
Single-Crystal X-ray Diffraction (XRD): The Unquestionable Proof
For novel scaffolds or products of stereoselective synthesis, single-crystal XRD is the gold standard. It provides a direct visualization of the molecular structure in the solid state.
Causality Behind the Method: X-rays are diffracted by the electron clouds of atoms in a crystalline lattice. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D electron density map, from which the precise position of every atom can be determined.[10] This method provides unequivocal proof of connectivity, conformation, and both relative and absolute stereochemistry.[5]
Protocol 3: Single-Crystal XRD Analysis
-
Crystal Growth (The Critical Step):
-
Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).
-
Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often a trial-and-error process with various solvents.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to obtain the final structure, including bond lengths, bond angles, and thermal parameters. For chiral molecules, the absolute configuration can often be determined.[5]
-
III. Purity Assessment and Chiral Separations
In drug development, both chemical and enantiomeric purity are critical. HPLC is the workhorse technique for these assessments.
Chiral High-Performance Liquid Chromatography (HPLC): Separating Mirror Images
Many azaspiro[3.4]octane derivatives are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandatory.
Causality Behind the Method: Chiral HPLC relies on a Chiral Stationary Phase (CSP), which is itself enantiomerically pure. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP.[11] These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column and thus, separation.[12] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective for a broad range of compounds.[13][14]
Protocol 4: Chiral HPLC Method Development
-
Column and Mobile Phase Screening:
-
Begin by screening a set of 3-4 polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD, Chiralpak IA).
-
Normal Phase (Primary Screening): Use a mobile phase consisting of a nonpolar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol).[14] Start with a composition like 90:10 (v/v) hexane:isopropanol.
-
Additives: For basic compounds (like many azaspiro-derivatives), add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape. For acidic compounds, use an acidic modifier (e.g., 0.1% trifluoroacetic acid).[11]
-
Reversed-Phase/Polar Organic Modes: If normal phase fails, screen polar organic (e.g., acetonitrile/methanol) or reversed-phase (e.g., water/acetonitrile) mobile phases.
-
-
Method Optimization:
-
Once baseline separation is achieved, optimize the resolution and run time by adjusting the ratio of the mobile phase components.
-
Adjust the flow rate and column temperature to further refine the separation.
-
-
Quantification:
-
Once a robust method is developed, create a calibration curve using a racemic standard to determine the enantiomeric excess (e.e.) of the sample.
-
Table 2: Common Chiral Stationary Phases and Typical Mobile Phase Systems
| Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phase System | Analyte Type |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Hexane/Isopropanol | Broad applicability |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD | Hexane/Isopropanol | Broad applicability, often complementary to OD |
| Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | Heptane/Ethanol, Polar Organic | Broad applicability |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | Hexane/Ethanol, broader solvent compatibility | Broad applicability |
IV. Integrated Characterization Workflow
A robust characterization strategy is not linear but iterative, with results from one technique informing the next. The following workflow illustrates a comprehensive approach.
Caption: Comprehensive workflow for azaspiro[3.4]octane characterization.
The following diagram details the logical progression of NMR experiments for establishing the molecular framework.
Caption: Logical flow of NMR experiments for structural elucidation.
Conclusion
The characterization of azaspiro[3.4]octane derivatives requires a multi-faceted and logical approach. While 1D NMR and mass spectrometry provide the initial and essential confirmation of molecular formula and basic connectivity, they are insufficient on their own. Two-dimensional NMR experiments, particularly HMBC, are critical for unambiguously confirming the spirocyclic core. For chiral compounds, chiral HPLC is indispensable for determining enantiomeric purity, and single-crystal X-ray diffraction remains the ultimate arbiter for absolute stereochemical assignment. By employing this integrated workflow, researchers can ensure the scientific integrity of their findings and confidently advance these promising scaffolds in the drug discovery pipeline.
References
-
Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2011). Organic Letters. [Link]
-
Burke, B. J., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6136. [Link]
-
Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. (2013). OA Monitor Ireland. [Link]
-
Dandepally, S. R., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4734–4737. [Link]
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2011). ResearchGate. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Pharmaceuticals, 16(3), 421. [Link]
-
Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Royal Society of Chemistry. [Link]
-
Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. R Discovery. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2015). ResearchGate. [Link]
-
Dong, M. W. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. [Link]
-
Gecse, Z., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(20), 7056. [Link]
-
Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. (2025). ResearchGate. [Link]
-
Ciulla, M. G., & Carlier, P. R. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1037. [Link]
Sources
- 1. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for the Biological Evaluation of Novel Azaspiro[3.4]octane Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Azaspiro[3.4]octane Scaffold in Modern Drug Discovery
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular architectures that offer superior pharmacological properties. Among these, spirocyclic systems have emerged as privileged scaffolds due to their inherent three-dimensional and rigid nature, which can lead to enhanced target affinity, improved selectivity, and favorable physicochemical properties compared to their "flat" aromatic counterparts.[1][2] The azaspiro[3.4]octane core, a unique fusion of azetidine and cyclopentane rings, represents a versatile and underexplored module for drug discovery.[3][4] Its constrained conformation presents functional groups in precise spatial orientations, making it an attractive starting point for developing next-generation therapeutics.
Derivatives of related azaspirocycles have demonstrated a remarkable breadth of biological activities, including potent analgesic effects, sigma-1 receptor antagonism for pain and neurological disorders, and activity against key targets in oncology.[1][5][6] Given this therapeutic potential, a systematic and robust biological evaluation pipeline is essential to unlock the true value of novel azaspiro[3.4]octane derivatives.
This guide provides a comprehensive framework for the initial biological characterization of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind each experimental stage. The workflow progresses logically from broad-based cellular assessment to specific target engagement and preliminary in vivo safety, establishing a solid foundation for any subsequent lead optimization program.
Foundational Screening: Assessing General Cellular Cytotoxicity
Expertise & Experience: Before investigating any specific therapeutic activity (the "pharmacodynamics"), it is imperative to first understand the compound's general effect on cell health and viability. This initial cytotoxicity screening serves two critical purposes: 1) It flags compounds that are broadly toxic and thus unsuitable for further development, and 2) It establishes a non-toxic concentration range for subsequent, more sensitive cell-based assays, ensuring that any observed effects are due to specific target modulation rather than general toxicity.[7][8] The MTT assay is a gold-standard, colorimetric method for this purpose, relying on the metabolic activity of living cells.[9]
Protocol: MTT Assay for General Cytotoxicity
This protocol measures the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Materials:
-
Test azaspiro[3.4]octane derivatives
-
Appropriate cancer or non-cancer cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS), protected from light[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.[10]
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of each azaspiro derivative (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Self-Validation/Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used to dissolve the compounds.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Blank Control: Medium only (no cells) for background subtraction.
-
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Mandatory Visualization
Caption: Workflow for the MTT Cytotoxicity Assay.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) [95% CI] |
| AZ-OCT-001 | HeLa | 48 | 25.4 [22.1 - 29.2] |
| AZ-OCT-002 | HeLa | 48 | > 100 |
| AZ-OCT-001 | HEK293 | 48 | 89.1 [78.5 - 101.2] |
| AZ-OCT-002 | HEK293 | 48 | > 100 |
Target-Based Evaluation: Identifying the Mechanism of Action
Expertise & Experience: Once compounds with acceptable cytotoxicity profiles are identified (e.g., IC₅₀ > 30 µM), the investigation can proceed to target-based assays. Target-based drug discovery is a hypothesis-driven approach where compounds are specifically designed or screened to modulate the activity of a known biological target, such as an enzyme or a receptor, that is implicated in a disease.[12][13] This strategy allows for a more rational and efficient drug development process.[14] The choice of target should be guided by the structural features of the azaspiro[3.4]octane scaffold and known activities of similar molecules. For instance, many small molecule inhibitors target protein kinases, which are crucial regulators of cell signaling.[15]
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for a biochemical assay to measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Luminescence-based assays that measure ATP consumption are common, as a decrease in ATP corresponds to kinase inhibition.
Materials:
-
Purified recombinant kinase of interest (e.g., EGFR, BTK)[15]
-
Kinase-specific substrate (peptide or protein)
-
ATP at a concentration near its Km for the enzyme
-
Test azaspiro[3.4]octane derivatives
-
Assay buffer (specific to the kinase)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a solution containing the kinase and its substrate in assay buffer.
-
Prepare the ATP solution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted compounds.
-
Self-Validation/Controls:
-
Positive Control (0% Inhibition): Enzyme + Substrate + ATP + Vehicle (DMSO).
-
Negative Control (100% Inhibition): Enzyme + Substrate + Vehicle (no ATP), or a known potent inhibitor.
-
-
Add the kinase/substrate solution (e.g., 10 µL) to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL).
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent (e.g., 25 µL of Kinase-Glo® reagent).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ values by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Principle of a Kinase Inhibition Assay.
Preliminary In Vivo Evaluation: Safety and Pharmacokinetics
Expertise & Experience: Promising in vitro activity is a necessary but insufficient condition for a successful drug candidate. The compound must also demonstrate an acceptable safety profile and favorable pharmacokinetic properties within a living organism.[16] Preliminary in vivo studies are designed to provide an early assessment of these critical parameters. An acute toxicity study helps to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity, while a basic pharmacokinetic (PK) study reveals how the compound is absorbed, distributed, and cleared by the body over time.[17][18]
Protocol: Acute Oral Toxicity Study in Rodents
This protocol is a simplified approach based on OECD guidelines to assess the short-term toxicity of a single high dose of a compound.
Materials:
-
Healthy, young adult mice (e.g., Balb/c), 6-8 weeks old[17]
-
Test azaspiro[3.4]octane derivative
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Step-by-Step Methodology:
-
Dosing and Grouping:
-
Acclimate animals for at least 5 days before the study.
-
Divide animals into groups (n=3-5 per group, including both males and females).
-
Groups:
-
Administer the compound or vehicle as a single dose via oral gavage.
-
-
Observation Period:
-
Monitor animals closely for the first few hours post-dosing, and then daily for a total of 14 days.[19]
-
Observations to Record: Changes in skin, fur, eyes, and behavior; signs of distress, tremors, convulsions, salivation, diarrhea, lethargy, or coma.
-
Record the body weight of each animal just before dosing and then at regular intervals (e.g., Day 1, 7, and 14).[17]
-
Note any mortalities.
-
-
Terminal Procedure:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Perform a gross necropsy, examining the external surfaces, orifices, and all major organs (e.g., liver, kidneys, spleen, heart, lungs) for any visible abnormalities.
-
Data Analysis:
-
Compare body weight changes between treated and control groups.
-
Summarize all clinical observations and necropsy findings.
-
Determine the No Observed Adverse Effect Level (NOAEL) and identify any potential target organs of toxicity.[20]
Mandatory Visualization
Caption: Workflow for a Preliminary Acute Toxicity Study.
Protocol: Preliminary Pharmacokinetic (PK) Profiling
This protocol outlines a basic "cassette" or discrete dosing study to determine key PK parameters after a single administration.
Materials:
-
Cannulated rats (to facilitate blood sampling)
-
Test azaspiro[3.4]octane derivative
-
Formulation vehicle (appropriate for IV or PO administration)
-
Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Step-by-Step Methodology:
-
Dosing:
-
Administer the compound to a small group of rats (n=3) via a single intravenous (IV) or oral (PO) dose.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) at specific time points.
-
Typical IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Typical PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Sample Processing:
-
Immediately process the blood samples by centrifuging to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.
-
Analyze the collected plasma samples to generate a concentration-time profile.
-
Data Analysis & Presentation:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key PK parameters.
Data Presentation:
| Parameter | Definition | IV Route | PO Route |
| Cmax (ng/mL) | Maximum observed plasma concentration | 1500 | 450 |
| Tmax (h) | Time to reach Cmax | 0.083 | 1.0 |
| AUC (last) (ng*h/mL) | Area under the curve to the last measurement point | 3200 | 2100 |
| t½ (h) | Elimination half-life | 4.5 | 4.8 |
| CL (mL/min/kg) | Clearance | 10.4 | - |
| Vdss (L/kg) | Volume of distribution at steady state | 3.8 | - |
| F (%) | Oral Bioavailability | - | 65 |
References
- Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.Vertex AI Search.
- A Comparative Guide to the Biological Activity of Azaspiro[3.
- Profiling of Naquotinib, a Small Molecule Kinase Inhibitor, as EGFR and BTK Inhibitor.Hiroaki TANAKA.
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
- Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
- MTT assay protocol.Abcam.
- MTT Cell Assay Protocol.T. Horton.
- Application Notes and Protocols for 2-Azaspiro[4.
- Protocol for Cell Viability Assays.BroadPharm.
- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice.MDPI.
- 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance.PubMed.
- Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.Benchchem.
- In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells.Benchchem.
- Role of Cell-Based Assays in Drug Discovery and Development.
- Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
- In Vitro Assay Protocols for Novel Antimicrobial Compounds.Benchchem.
- MTT Cell Proliferation Assay.
- MTT Assay for Cytotoxicity.G-Biosciences.
- 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.Journal of Medicinal Chemistry.
- Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists.J-Stage.
- Current approaches to toxicity profiling in early-stage drug development.ScienceDirect.
- In Vitro and in Vivo toxicity Determin
- Target-Based Drug Discovery.Developing Medicines.
- 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
- The application of cassette dosing for pharmacokinetic screening in small-molecule cancer drug discovery.AACR Journals.
- Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes.PubMed.
- Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents.PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. atcc.org [atcc.org]
- 12. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 13. Drug Discovery → Target-Based | Developing Medicines [drugdevelopment.web.unc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 16. elearning.unite.it [elearning.unite.it]
- 17. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. dzarc.com [dzarc.com]
Technical Support Center: Troubleshooting Azaspiro[3.4]octane Synthesis
Welcome to the Advanced Diagnostics and Protocols center for azaspiro[3.4]octane synthesis. Azaspiro[3.4]octanes are highly sought-after 3D pharmacophores, frequently utilized as metabolically stable surrogates for piperazines and morpholines in medicinal chemistry[1]. While these scaffolds provide excellent exit vectors for drug discovery[2], their synthesis is often complicated by the inherent ring strain of the spirocyclic core[3].
This guide deconstructs the causality behind common synthetic failures—such as ring-opening, elimination, and poor diastereoselectivity—and provides self-validating protocols to ensure high-fidelity scaffold generation.
Major synthetic routes to azaspiro[3.4]octanes and their associated side reactions.
Part 1: FAQ & Troubleshooting Guide
Q1: Why am I observing azetidine ring-opening during the final deprotection step?
The Causality: The 4-membered azetidine ring inherently possesses significant angular strain. Protonation of the spiro-nitrogen under strongly acidic conditions (e.g., neat TFA or concentrated HCl at elevated temperatures) drastically increases the electrophilicity of the adjacent α-carbons. This lowers the activation energy for nucleophilic attack by trace water or counter-ions, leading to irreversible C–N bond cleavage and acyclic byproducts. The Solution: Transition to orthogonal protecting group strategies that avoid harsh acids. If a Boc group must be used, perform the deprotection using 4M HCl in dioxane at strictly 0 °C. Alternatively, utilize a Cbz protecting group, which can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, preserving the strained spirocyclic core[1].
Q2: My [3+2] cycloaddition yields a complex mixture of diastereomers. How can I drive the reaction toward a single isomer?
The Causality: The [3+2] cycloaddition between an azomethine ylide and an exocyclic alkene is a HOMO-LUMO controlled process. If the alkene is not sufficiently electron-deficient, the transition state becomes loose and asynchronous, leading to a loss of facial selectivity and a mixture of endo and exo products. The Solution: Ensure you are using highly reactive, electron-deficient dipolarophiles (e.g., ethyl acrylate or N-methylmaleimide)[4]. Furthermore, the addition of a Lewis acid catalyst (such as AgOAc) rigidifies the transition state via bidentate chelation of the ylide, enforcing a highly ordered, concerted mechanism that heavily favors a single diastereomer.
Q3: Intramolecular alkylation of my cyclobutane mesylate is yielding primarily the elimination product (alkene) rather than the spirocycle. What is the mechanistic flaw?
The Causality: In intramolecular alkylation, the transition state requires a specific periplanar alignment for the S_N2 displacement of the leaving group. Strong, hard bases (like NaH or KOtBu) possess high charge density and often act as Brønsted bases rather than facilitating the required nucleophilic attack. They abstract a β-proton, triggering an E2 elimination cascade that outcompetes the desired cyclization[3]. The Solution: Switch to a mild, non-nucleophilic base such as Cs₂CO₃ in a polar aprotic solvent (e.g., acetonitrile). The "cesium effect" enhances the nucleophilicity of the reacting amine while suppressing basicity. Additionally, run the reaction at high dilution (≤ 0.01 M) to thermodynamically favor intramolecular cyclization over intermolecular side reactions[3].
Q4: I am attempting a photochemical ring expansion from an oxetane, but I am seeing significant Stevens rearrangement byproducts. How do I fix this?
The Causality: Photochemical ring expansion utilizing diazoacetates proceeds via a diradical pathway[5]. If the reactive carbene intermediate forms an ylide with a free amine or alcohol in your substrate, the system will undergo a rapid Stevens rearrangement (a[1,2]-alkyl shift) rather than the desired ring expansion. The Solution: Thoroughly protect all free amines and alcohols prior to the photochemical step. Maintain strict temperature control (cooling the reaction vessel) to stabilize the diradical intermediate and prevent premature thermal rearrangements[5].
Part 2: Quantitative Data Summary
The following table summarizes the primary synthetic strategies for azaspiro[3.4]octane scaffolds, contrasting their typical yields against their most critical side reactions.
| Synthetic Strategy | Key Reagents | Typical Yield | Primary Side Reaction | Mechanistic Mitigation |
| [3+2] Cycloaddition | Azomethine ylide, Exocyclic alkene | 70–89% | Regioisomerization | AgOAc chelation to rigidify transition state |
| Intramolecular Alkylation | Cyclobutane mesylate, Base | 14–40% | E2 Elimination | Mild base (Cs₂CO₃), high dilution (0.01 M) |
| Photochemical Ring Expansion | Oxetane, Diazoacetate, hν | 50–75% | Stevens Rearrangement | Substrate protection; strict thermal control |
| Petasis Annulation | Cyclic ketone, Boronic acid | 31–49% | Over-alkylation / Toxicity | Stoichiometric control; avoid Strecker cyanide |
(Note: Data aggregated from structural synthesis optimizations[3],[6],[5].)
Part 3: Experimental Protocols
Self-Validating Workflow: [3+2] Cycloaddition
To ensure high reproducibility and prevent late-stage failure, follow this self-validating protocol for the [3+2] cycloaddition route.
Self-validating workflow for [3+2] cycloaddition in azaspiro[3.4]octane synthesis.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the exocyclic alkene (1.0 equiv) and the imine precursor (1.2 equiv) in anhydrous THF (0.1 M concentration) under an inert argon atmosphere.
-
Ylide Generation (Validation Point 1): Cool the mixture to -78 °C. Add AgOAc (0.05 equiv) followed dropwise by DBU (1.2 equiv).
-
Self-Validation: Before proceeding, pull a 10 µL aliquot, quench in wet ether, and run a rapid LC-MS. You must observe the mass of the active azomethine ylide intermediate. If absent, verify the anhydrous nature of your THF and re-titrate your DBU.
-
-
Cycloaddition: Once ylide formation is confirmed, allow the reaction mixture to slowly warm to room temperature over 12 hours. The slow warming ensures the HOMO-LUMO gap remains kinetically accessible without providing enough thermal energy for retro-cycloaddition.
-
Quench & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Validation Point 2): Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).
-
Self-Validation: Perform ¹H NMR on the isolated product. Calculate the diastereomeric ratio (dr) by integrating the spirocyclic bridgehead protons. A successful run utilizing AgOAc should yield a dr of >95:5.
-
References[1] Title: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN2axm6nFk4GVVaiDAGrDkH472kv6eOeirmgj1ciUbqiTBW3Iae_IiCrgjHC8BG0Ys4JxbD9cs6Z0noUXns4sqCl4NOCTS1dOKEW_u9HysY07M4i9g45e6nDh06ITWfu_AVbu4-Qz1gYeyLeXAsfyQi9H3JBrmwGOoE-w_9lBVZr3nfvpGDZq6yCvvOzIS0DRSlEFQA9kDwwYfJa2YmPNAX1XqQLvkWnACEVDPBeqN5VYWF79P8zOg5oug7SGk[3] Title: Facile synthesis of 2-azaspiro[3.4]octane. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvKIpU3JbxoaWA77yrbvVt4s4_Lo_yiVNGQU9Kcz7OA9bx5UA0XwuLQH4kbkN1MuuBiKGY7ivdX2zqGPYTMA1fLWocB5d6bpREfhpl34Q_LGp8OnUjsc6HG5hQr5cSSWChNCaFwMxxEuaswPPPe5tdbb5nI6ZTkIk=[2] Title: Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9OIhKPYebegmy1qjKIwvbZEDkU4zkkLzfSgIoQgrzYc5uD4DB-ZUwFQr5CJa4I7PguyPMoM2hDXAmkfwlBgp2RVSu1pq3CkLdbiK0v3cAJgY70mkrlEnTRw5A9BHURSH971sQ[6] Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBcUsHtXSjb_JJRTWi3ylufhkkeNaptlEERuQ2q6KX-WCPw_5vL66iORCJFi3ngmjTAaInSYmAsRXxLRPw5paGTGSn2xBZPTsOFvjuX_HAHKN6K-6Nt-tNYsXlBts0_4cqiOnlWEancOpTxQ==[4] Title: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf-lQJa0DUyqPTCxZ0wZA_Rfu3845CLKlPIW485ItLp3KJO_uJJebE360Tf7P8ORcmoWX5CV2RExz4vgi6nKlEfozpHQDvlMwtDBwlE0tAznltX7_0IoIH8Hi0VyyrkPKaabqQRlkh5HLZPXZ7oyUq1c0J2auS5-VN_hDWCYNsw_W51qFvdjAyHcgmsSBTd4bR4H87aR8uGy8RJxIKcCJm[5] Title: Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaAeJJKkTTKi2wlwucQX1eCcMSHfzr-ytWqvOfATMj65kZc7lixOJcwPYU8NnG6c7MvK6T3fJuHh6lKWg0QCbk0yV1OJBRKpWbkT45yoSrqGCmK09WmADNbVYnsjm-hnVUXmujdID1jaijpU_GMvCxMaqGFxy5oSs=
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04069B [pubs.rsc.org]
- 6. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization. Constructing spirocyclic architectures—where two rings share a single, highly congested quaternary atom—presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize transition-metal and organocatalyzed spirocyclizations.
General Optimization Workflow
Fig 1. Systematic workflow for optimizing spirocyclization reaction conditions.
Frequently Asked Questions (Mechanisms & Causality)
Q1: Why is my gold-catalyzed dearomative spirocyclization yielding coumarin derivatives instead of the desired spirocycle? A1: The divergence between ortho-cyclization (coumarin) and ipso-cyclization (spirocycle) in the dearomatization of aryl alkynoate esters is strictly governed by the presence of a nucleophilic interceptor[1]. Under anhydrous conditions, the kinetically favored vinylgold intermediate undergoes ortho-attack. However, adding exactly 1 equivalent of water intercepts this intermediate, driving the reaction toward the ipso-cyclized spirocycle[1]. Furthermore, the counterion of the silver additive is critical; replacing AgBF 4 with AgOTf completely shifts the selectivity to the spirocycle due to the triflate ion's ability to optimally tune the electrophilicity of the cationic Au(I) center[1].
Q2: How do I suppress premature β-hydride elimination in palladium-catalyzed cascade spirocyclizations? A2: In sequential Narasaka-Heck/C–H activation cascades, the intermediate alkyl-Pd(II) species is highly prone to β-hydride elimination[2]. To suppress this, you must accelerate the subsequent C–H activation step. Using sterically encumbered, electron-rich monophosphines like PCy 3 ·HBF 4 stabilizes the palladium center and lowers the activation energy barrier for the spiro-palladacycle formation[2]. Additionally, running the reaction in a non-coordinating solvent like toluene at elevated temperatures (140–150 °C) provides the necessary thermodynamic push while preventing solvent-mediated side reactions[2].
Q3: My enantioselective spirocyclization has a poor enantiomeric excess (ee). How can I optimize the chiral environment? A3: Poor ee often results from a loose enantiodetermining transition state. For Brønsted acid-catalyzed or transition-metal-catalyzed asymmetric spirocyclizations, rigidifying the transition state via multipoint coordination is essential. For example, in chiral phosphoric acid (CPA)-catalyzed cycloadditions, utilizing a bowl-shaped catalyst with specific hydrogen-bonding motifs (e.g., C–H⋯F interactions from an o-CF 3 -aryl group) locks the substrate in a single conformation, drastically improving ee[3]. Lowering the reaction temperature to -20 °C or -25 °C further rigidifies this complex, often boosting ee by 10-15%[3][4].
Quantitative Data Presentation
To illustrate the causality discussed in Q1, the following table summarizes the critical optimization parameters for the Au-catalyzed dearomative spirocyclization of aryl alkynoate esters.
Table 1: Effect of Additives and Counterions on Gold-Catalyzed Dearomative Spirocyclization
| Catalyst System | Additive | Major Product Pathway | Yield (%) | Mechanistic Rationale |
| Au / AgSbF 6 | None (Anhydrous) | Coumarin (ortho-cyclization) | 48% | Lack of nucleophile favors natural ortho-attack[1]. |
| Au / AgBF 4 | 1 equiv H 2 O | Mixture (Spiro + Coumarin) | ~50% | Water intercepts intermediate, but counterion coordination is non-optimal[1]. |
| Au / AgOTf | 1 equiv H 2 O | Spirocycle (ipso-cyclization) | 93% | Triflate counterion enhances cationic Au electrophilicity; water drives ipso-selectivity[1]. |
Troubleshooting Guide
Issue: Reaction stalling at ~50% conversion with the formation of linear side products.
-
Root Cause: Solvent interception or product inhibition. In Pd-catalyzed spirocyclizations involving aryne or alkyne insertions, utilizing polar coordinating solvents like acetonitrile can be detrimental. The solvent can coordinate to the intermediate palladacycle, outcompeting the insertion reagent and leading to dead-end linear byproducts[5].
-
Resolution:
Issue: Low diastereomeric ratio (dr) in the formation of adjacent quaternary and tertiary stereocenters.
-
Root Cause: Epimerization of the intermediate enolate or lack of steric differentiation in the chiral ligand pocket.
-
Resolution: In Ni- or Pd-catalyzed α-spirocyclizations, the bite angle and steric bulk of the chiral ligand dictate the facial selectivity of the enolate attack. Switching from a standard bisphosphine to a specialized ligand like Mandyphos (e.g., SL-M001-1) can tightly control the trajectory of the intramolecular addition, improving both yield and enantioselectivity (up to 90% ee for 7-membered rings)[7].
Standardized Experimental Protocol
Protocol: Palladium-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion
Self-Validating Design: This protocol utilizes the tetrafluoroborate salt of the phosphine ligand as a controlled-release mechanism, preventing rapid catalyst degradation. The visual transition of the reaction mixture from yellow to dark brown/black (Pd black formation) serves as an internal indicator of complete catalyst turnover and reduction.
Step 1: Reaction Setup (Inert Atmosphere) In an argon-filled Schlenk tube or glovebox, charge the vessel with the aryl iodide precursor (0.2 mmol), Pd(OAc) 2 (10 mol %), and the electron-rich monophosphine ligand PCy 3 ·HBF 4 (20 mol %)[2]. Causality: The HBF 4 salt is air-stable and slowly deprotonated by the base in situ, ensuring a steady concentration of active ligand to stabilize the Pd(0) species.
Step 2: Reagent Addition Add Cs 2 CO 3 (2.0 equiv) as the base and the benzyne precursor (e.g., 2-(trimethylsilyl)aryl triflate, 1.5 equiv)[6]. Causality: Cs 2 CO 3 serves a dual purpose: it deprotonates the PCy 3 ·HBF 4 salt and facilitates the crucial intramolecular C–H activation step via a concerted metalation-deprotonation (CMD) pathway[5].
Step 3: Solvent Addition and Heating Inject anhydrous, degassed toluene (2.0 mL). Seal the tube and heat the mixture at 140 °C for 12 hours[2]. Causality: Toluene prevents solvent-coordination side reactions[5], while the high temperature provides the activation energy required to overcome the steric hindrance of forming a quaternary spiro-center.
Step 4: Quenching and Workup Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite. Validation Check: The retention of black particulate (Pd black) on the Celite pad confirms the successful reductive elimination and precipitation of inactive palladium. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography to yield the highly functionalized spirooxindole[6].
Mechanistic Pathway
Fig 2. Mechanism of Pd-catalyzed cascade spirocyclization via C-H activation.
References
-
Pd-Catalyzed Spirocyclization via C–H Activation and Benzyne Insertion. Organic Letters. 6
-
Gold-Catalyzed Dearomative Spirocyclization of Aryl Alkynoate Esters. ACS Publications. 1
-
Experimental and Computational Studies of Palladium-Catalyzed Spirocyclization via a Narasaka–Heck/C(sp3 or sp2)–H Activation Cascade Reaction. Journal of the American Chemical Society. 2
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC - NIH. 5
-
Asymmetric Spirocyclization Enabled by Iridium and Brønsted Acid-Catalyzed Formal Reductive Cycloaddition. CCS Chemistry. 3
-
Enantioselective and Diastereodivergent Synthesis of Spiroindolenines via Chiral Phosphoric Acid-Catalyzed Cycloaddition. Journal of the American Chemical Society. 4
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. 7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 7-Methyl-6-azaspiro[3.4]octane Isomers
Welcome to the technical support center for the purification of 7-Methyl-6-azaspiro[3.4]octane isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex stereochemistry of this valuable scaffold. Spirocyclic amines are of significant interest in medicinal chemistry for their rigid, three-dimensional structures.[1] However, this structural complexity introduces significant purification challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Understanding the Core Challenge
Q1: What are the specific isomers of 7-Methyl-6-azaspiro[3.4]octane that I need to separate?
The structure of 7-Methyl-6-azaspiro[3.4]octane contains two stereocenters: the spiro carbon (C5) and the methyl-substituted carbon (C7). This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers.
-
Pair A (trans/anti isomers): (5R,7R)-7-Methyl-6-azaspiro[3.4]octane and (5S,7S)-7-Methyl-6-azaspiro[3.4]octane. These are non-superimposable mirror images of each other (enantiomers).
-
Pair B (cis/syn isomers): (5R,7S)-7-Methyl-6-azaspiro[3.4]octane and (5S,7R)-7-Methyl-6-azaspiro[3.4]octane. These are also enantiomers.
The relationship between any isomer from Pair A and any isomer from Pair B is diastereomeric. Diastereomers have different physical properties and can be separated by achiral techniques, whereas enantiomers require chiral separation methods. Your first major challenge is to separate the diastereomeric pairs from each other before tackling the resolution of each pair into its individual enantiomers.
Caption: Stereoisomeric relationships of 7-Methyl-6-azaspiro[3.4]octane.
Section 2: Troubleshooting Guide for Diastereomer Separation
Diastereomers have distinct physical properties, but their polarities can often be very similar, making separation by standard column chromatography challenging.[2]
Q2: My standard silica gel column isn't resolving the diastereomers effectively. What should I try next?
This is a common issue. When diastereomers co-elute, a systematic optimization of your chromatographic conditions is necessary.
Expert Advice:
-
Prevent Peak Tailing: As a basic amine, your compound will interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing. Always add a basic modifier to your eluent. A mobile phase of Dichloromethane/Methanol with 0.5-1% ammonium hydroxide or Hexane/Ethyl Acetate with 0.5-1% triethylamine is a robust starting point.[3]
-
Alter Solvent Selectivity: If resolution is still poor, the issue is selectivity, not just retention. Instead of simply increasing polarity, change the nature of the solvents to alter the interactions with your compounds. Try solvent systems from different selectivity groups (e.g., replace ethyl acetate with acetone or methyl tert-butyl ether). Sometimes a ternary system (e.g., Hexane/Ethyl Acetate/Methanol) can provide the unique selectivity needed.
-
Improve Efficiency: If you see partial separation, you can improve it by increasing the column's efficiency. Use a longer column or a stationary phase with a smaller particle size. A shallower solvent gradient can also help to resolve closely eluting peaks.
-
Consider Alternative Phases: If silica gel fails, consider stationary phases with different retention mechanisms. A cyano (CN) or pentafluorophenyl (PFP) phase, used in normal-phase mode, can offer unique selectivity for polar isomers.[4]
Caption: Workflow for troubleshooting diastereomer separation.
Experimental Protocol: Optimizing Flash Chromatography for Diastereomer Separation
-
TLC Analysis with Modifiers: Prepare several TLC chambers with different eluent systems.
-
System A (Standard): 95:5 Dichloromethane/Methanol + 0.5% NH4OH.
-
System B (Alternative): 70:30 Hexane/Acetone + 0.5% Triethylamine.
-
System C (Ternary): 80:15:5 Hexane/MTBE/Isopropanol + 0.5% Triethylamine.
-
Spot your crude mixture and run the TLCs. Identify the system that shows the largest difference in Rf (ΔRf) between the two diastereomeric spots.
-
-
Column Preparation: Pack a column with silica gel. The column mass should be at least 50-100 times the mass of your crude sample for difficult separations.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel (dry loading). This technique provides better resolution than liquid injection for closely eluting compounds.
-
Elution: Run the column using the optimized solvent system identified in Step 1. Start with a slightly lower polarity than the TLC condition and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure, separated diastereomers.
Section 3: Troubleshooting Guide for Enantiomer Separation (Resolution)
Once you have isolated a pure diastereomer (as a racemic pair), the next step is to separate the enantiomers. This requires a chiral environment. The two primary industrial methods are chiral chromatography and diastereomeric salt resolution.[5][6]
Q3: Which is better for my compound, chiral HPLC/SFC or diastereomeric salt resolution?
The choice depends heavily on the scale of your separation and available equipment.
| Feature | Chiral HPLC/SFC | Diastereomeric Salt Resolution |
| Scale | Ideal for mg to low-gram scale.[7] | Highly effective and economical for multi-gram to kg scale.[7] |
| Speed | Method development can be rapid with modern screening systems.[] | Can be time-consuming; requires screening of multiple acids and solvents. |
| Generality | Very general; a suitable chiral stationary phase (CSP) can be found for most compounds. | Requires an acidic or basic handle (your amine is perfect) and relies on differential solubility, which is not guaranteed.[6] |
| Material Loss | High recovery is typical. | The theoretical maximum yield for the desired enantiomer is 50% per cycle, though the resolving agent can often be recovered.[5] |
Expert Recommendation: For discovery and early development (<5g), chiral Supercritical Fluid Chromatography (SFC) is often the superior choice due to its speed and reduced solvent consumption.[][9] For process development and large-scale synthesis, diastereomeric salt resolution is a more cost-effective and scalable solution.[7]
Caption: Decision tree for choosing an enantiomeric resolution strategy.
Subsection 3.1: Chiral Chromatography (SFC/HPLC)
Q4: How do I choose the right chiral stationary phase (CSP)?
There is no foolproof way to predict the best CSP. The most effective approach is to perform a column screening study. For spirocyclic amines, polysaccharide-based CSPs are an excellent starting point.[10][11] These columns, coated with derivatives of cellulose or amylose, offer broad applicability and often provide successful separations.[12]
Recommended Starting CSPs for Screening:
| Column Name | Chiral Selector | Common Modifiers (in CO₂ for SFC) |
| Lux Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol, Ethanol |
| Lux Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol, Isopropanol |
| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Methanol, Ethanol, Acetonitrile |
| Chiralpak AS | Amylose tris(3,5-dichlorophenylcarbamate) | Methanol, Ethanol |
| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Isopropanol, Ethanol |
Expert Tip: For basic amines, adding a small amount of an amine additive (like isopropylamine or diethylamine) to the alcohol co-solvent can dramatically improve peak shape and resolution.[12]
Experimental Protocol: Screening Chiral Columns via Analytical SFC
-
Sample Preparation: Prepare a ~1 mg/mL solution of your racemic diastereomer in an appropriate solvent (e.g., methanol or ethanol).
-
Initial Screening Conditions:
-
Columns: Screen the columns listed in the table above.
-
Mobile Phase: Supercritical CO₂.
-
Co-solvent: Start with a gradient of 5% to 40% Methanol (containing 0.1% isopropylamine) over 5-10 minutes.
-
Flow Rate: 3-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.[9]
-
-
Analysis: Inject your sample onto each column under the standard gradient conditions. Monitor the chromatogram for any sign of peak separation (baseline or partial).
-
Optimization: For any column that shows promise, optimize the separation by:
-
Switching Co-solvent: If methanol doesn't work, try ethanol or isopropanol.
-
Isocratic Elution: Switch from a gradient to an isocratic hold at the co-solvent percentage that gave the best separation. This will increase run time but maximize resolution.
-
-
Scale-Up: Once an optimized analytical method is found, it can be geometrically scaled to a larger preparative column for bulk purification.
Subsection 3.2: Diastereomeric Salt Resolution
Q5: How do I perform a resolving agent screen to find the right conditions for crystallization?
The goal is to form two diastereomeric salts with different solubilities in a given solvent, allowing one to crystallize selectively.[5] This is an empirical process of screening chiral acids and solvents.
Common Chiral Resolving Acids for Amines:
| Resolving Agent | Acidity | Notes |
| (+)- or (-)-Tartaric Acid | Strong | A classic, inexpensive choice. |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic acid | Strong | Often forms stable, crystalline salts.[6] |
| (R)- or (S)-(-)-Mandelic Acid | Moderate | Good for a wide variety of amines. |
| Di-p-toluoyl-tartaric acid (DPTTA) | Strong | Bulky groups can enhance diastereomeric differentiation. |
| 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) | Strong | A powerful resolving agent for challenging resolutions.[5] |
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Setup: In an array of small vials, dissolve a known amount of your racemic amine (e.g., 100 mg) in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile). Use a volume that creates a concentrated solution.
-
Acid Addition: To each vial, add 0.5 equivalents of a single enantiomer of a chiral resolving acid (e.g., (R)-Mandelic acid). Using a half-equivalent is often sufficient and more efficient.[6]
-
Observation: Stir or sonicate the vials to promote dissolution and salt formation. Allow them to stand at room temperature and observe for precipitation over several hours. If no solid forms, try cooling in an ice bath or a refrigerator.
-
Isolation and Analysis: If a crystalline solid forms, isolate it by filtration.
-
Liberate the Free Base: Dissolve the salt in water, basify with NaOH, and extract the amine with an organic solvent (e.g., ethyl acetate).
-
Determine Enantiomeric Excess (ee): Analyze the recovered amine using the chiral SFC/HPLC method you developed earlier to see if an enrichment of one enantiomer has occurred.
-
-
Iteration: Repeat this process with different resolving agents and solvents until you find a combination that provides a crystalline salt with high enantiomeric excess.[7][13]
Section 4: Potential Pitfalls
Q6: Could my compound be epimerizing during purification?
Yes, this is a possibility. The proton at C7, being alpha to a nitrogen atom, could potentially be labile under certain conditions. Exposure to strong acids or bases, especially at elevated temperatures, could lead to epimerization, converting your desired diastereomer into the other. This would make purification impossible as you would be trying to separate an equilibrating mixture.
Recommendation: Use mild conditions wherever possible. Avoid high temperatures and prolonged exposure to strong acids or bases. If you suspect epimerization, take a sample of your purified diastereomer, subject it to the purification conditions (e.g., stir it in the mobile phase overnight), and re-analyze to check for the appearance of the other diastereomer.
References
- Chiral Separation of Spiro-compounds and Determination Configuration.
- Supercritical fluid chrom
- Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.
- New insights into supercritical fluid chromatography for chiral separ
- Chiral Super Critical Fluid Chrom
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one.
- Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals.
- A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
- Analysis of chiral compounds using supercritical fluid chromatography.
- Part 6: Resolution of Enantiomers. Chiralpedia.
- Optical Resolution of Six Chiral Fragrant Lactones. HETEROCYCLES, Vol. 52, No. 3, 2000.
- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC - NIH.
- Enantiomeric Purific
- Chiral resolution. Wikipedia.
- Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.
- Purification Techniques for 1,6-Diazaspiro[3.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Help separating diastereomers with very similar Rf. Reddit.
- Separation of diastereomers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reddit - Please wait for verification [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 12. Analysis of chiral compounds using supercritical fluid chromatography | News | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 13. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Stability & Storage of 7-Methyl-6-azaspiro[3.4]octane
Welcome to the Application Science Technical Support Center. As a Senior Application Scientist specializing in spirocyclic building blocks, I frequently consult with drug development professionals regarding the handling of 7-Methyl-6-azaspiro[3.4]octane. Due to its spirocyclic strain and the highly nucleophilic nature of its secondary amine, this compound is susceptible to specific degradation pathways if not stored with precision.
This guide provides a self-validating framework for its storage, handling, and troubleshooting, ensuring maximum yield and purity in your synthetic workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: Should I store 7-Methyl-6-azaspiro[3.4]octane at room temperature or refrigerated? Answer: Your storage strategy depends entirely on the chemical form of the compound. The free base of azaspiro[3.4]octane derivatives is typically a volatile liquid that must be stored at 4 °C under an inert atmosphere (argon or nitrogen) to prevent volatilization and oxidative degradation[1]. Conversely, the hydrochloride salt (CAS 1803586-35-7) forms a stable crystalline lattice, allowing for storage at room temperature or 2–8 °C, provided it is kept strictly desiccated[2]. As a general rule, hydrochloride salts exhibit enhanced stability over their free base counterparts[3].
Q2: My free base reagent has suddenly become viscous and cloudy. What happened, and can I rescue it? Answer: The secondary amine in the spirocyclic ring acts as a strong nucleophile. When exposed to ambient air, it rapidly absorbs atmospheric carbon dioxide (CO₂) and moisture, undergoing an exothermic reaction to form a carbamate salt. This causality explains the sudden increase in viscosity and cloudiness. Rescue Protocol: You can reverse this degradation by dissolving the viscous mass in a non-polar solvent (e.g., dichloromethane), washing with a mild aqueous base (1M NaOH) to break the carbamate, drying over anhydrous Na₂SO₄, and gently concentrating under reduced pressure.
Q3: Why does the hydrochloride salt sometimes show a drop in purity over time despite refrigeration? Answer: Hydrochloride salts are thermodynamically stable but highly hygroscopic[3]. If a refrigerated container is opened while still cold, ambient moisture instantly condenses on the solid. This localized moisture facilitates the hydrolysis of trace impurities and disrupts the crystal lattice. Always allow the sealed container to equilibrate to room temperature before opening.
Part 2: Quantitative Stability Data
To assist in your inventory management, the following table summarizes the expected shelf-life and purity retention of 7-Methyl-6-azaspiro[3.4]octane based on storage conditions.
| Chemical Form | Storage Condition | Atmosphere | Expected Shelf-Life | Purity Retention (12 Months) |
| Free Base | 4 °C | Argon | 6–12 Months | > 95% |
| Free Base | 25 °C (RT) | Ambient Air | < 1 Week | < 80% (Carbamate formation) |
| HCl Salt | 2–8 °C | Desiccated | 24+ Months | > 99% |
| HCl Salt | 25 °C (RT) | Ambient Air | 6–12 Months | > 95% (Prone to clumping) |
Part 3: Self-Validating Handling Protocols
Do not rely on assumptions when handling sensitive spirocycles. The following protocols integrate scientific causality with built-in quality control (QC) checks to ensure your material remains pristine.
Protocol A: Inert Dispensing and Storage of Free Base
Objective: Prevent carbamate formation and oxidative degradation during routine handling. Causality: By displacing ambient air with argon (which is denser than nitrogen and air), we create a protective blanket that physically blocks CO₂ and O₂ from interacting with the nucleophilic liquid surface.
Step-by-Step Methodology:
-
Equilibration: Remove the sealed vial from the 4 °C refrigerator. Crucial: Allow it to sit in a desiccator for 30 minutes to reach room temperature. Opening a cold vial causes instant condensation of atmospheric moisture into the hygroscopic liquid.
-
Inert Purging: Pierce the septum with an argon-filled balloon attached to a needle. Purge the headspace for 15 seconds.
-
Syringe Withdrawal: Use a gas-tight syringe, pre-flushed with argon 3 times, to withdraw the required volume of 7-Methyl-6-azaspiro[3.4]octane.
-
Re-sealing: Withdraw the syringe, maintain the argon blanket, and seal the puncture site with PTFE tape or Parafilm. Return to 4 °C storage immediately[1].
Self-Validation Check: Before use in your main reaction, dissolve a 1 µL aliquot in CDCl₃. A clear solution indicates success. If the solution is cloudy or an NMR spectrum shows a broad peak around 155-160 ppm (carbamate carbonyl), the inert barrier was breached.
Protocol B: Moisture Recovery for Hydrochloride Salts
Objective: Rescue clumped 7-Methyl-6-azaspiro[3.4]octane hydrochloride[2]. Causality: Moisture infiltration disrupts the crystal lattice of the salt, causing clumping. Gentle azeotropic drying removes this water without applying excessive thermal stress that could degrade the spirocyclic core.
Step-by-Step Methodology:
-
Vacuum Transfer: Transfer the clumped salt to a pre-weighed, oven-dried Schlenk flask.
-
Azeotropic Drying: Add 5 mL of anhydrous toluene per gram of salt. Toluene forms a low-boiling azeotrope with water, allowing for the gentle extraction of trapped moisture.
-
Evaporation: Evaporate the toluene under reduced pressure (rotary evaporator) at 40 °C until a free-flowing powder is obtained.
-
Final Desiccation: Place the flask under high vacuum (< 1 mbar) for 12 hours.
Self-Validation Check: Weigh the flask. The mass should stabilize. Perform a Karl Fischer titration; moisture content must be < 0.5% w/w to validate the recovery and confirm the crystalline integrity.
Part 4: Troubleshooting Matrix
| Symptom | Root Cause | Scientific Causality | Corrective Action |
| Liquid free base turns cloudy/viscous | CO₂ Absorption | Nucleophilic attack of the secondary amine on atmospheric CO₂ forms a carbamate salt. | Dissolve in DCM, wash with 1M NaOH, dry over Na₂SO₄, and concentrate. |
| Solid HCl salt forms hard clumps | Moisture Infiltration | Hygroscopic nature of the HCl salt draws in atmospheric water, disrupting the crystal lattice. | Perform azeotropic drying with anhydrous toluene (Protocol B). |
| Discoloration (Yellow/Brown) | Oxidative Degradation | Exposure to oxygen and light generates N-oxide species or radical degradation products. | Purify via flash chromatography (neutral alumina); store future batches under argon in amber vials. |
Part 5: Visualizing the Workflow
The following diagram maps the logical decision tree for handling 7-Methyl-6-azaspiro[3.4]octane, illustrating how specific chemical forms lead to distinct storage requirements and degradation risks.
Fig 1: Storage workflow and degradation pathways for 7-Methyl-6-azaspiro[3.4]octane forms.
References
Sources
Scalable synthesis of azaspiro[3.4]octane derivatives
Welcome to the Technical Support Center for the scalable synthesis of azaspiro[3.4]octane derivatives. As drug discovery increasingly moves toward exploring complex 3D chemical space, azaspiro[3.4]octanes have emerged as critical, rigid surrogates for traditional flat heterocycles like piperazine and morpholine[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind the chemistry—why specific reagents are chosen, how to bypass common scale-up bottlenecks, and how to implement self-validating checkpoints to ensure your synthesis remains robust on a multi-gram scale.
Synthetic Strategy Overview
Strategic pathways for scalable synthesis of azaspiro[3.4]octane scaffolds.
PART 1: Core Methodologies & Step-by-Step Protocols
Protocol A: Scalable [3+2] Cycloaddition for 2-oxa-6-azaspiro[3.4]octane
This protocol utilizes a [3+2] cycloaddition to construct the spirocyclic core, highly effective for creating morpholine and piperazine substitutes[1].
-
Step 1: In Situ Ylide Generation & Cycloaddition
-
Action: To a solution of oxetane-3-ylidene derivative (1.0 equiv) and N -(methoxymethyl)- N -(trimethylsilylmethyl)benzylamine (1.2 equiv) in anhydrous DCM at 0 °C, add a catalytic amount of TFA (0.1 equiv) dropwise. Stir for 12 hours at room temperature.
-
Causality & Rationale: We use the silyl-methoxymethyl precursor rather than traditional thermal routes because it generates a non-stabilized azomethine ylide cleanly under mild acid catalysis. This prevents the thermal polymerization of the highly strained oxetane exocyclic alkene[1].
-
Self-Validation Checkpoint: Monitor via GC-MS. The disappearance of the silyl precursor mass ( m/z 237) and the appearance of the cyclized product mass confirm ylide trapping.
-
-
Step 2: N-Debenzylation
-
Action: Transfer the crude intermediate to a Parr shaker. Add 10% Pd/C (10 wt%) in MeOH and subject to H2 (50 psi) for 24 hours. Filter through Celite and concentrate.
-
Causality & Rationale: The spiro-fused system is sterically hindered. High-pressure hydrogenation is required because standard balloon pressure often results in incomplete debenzylation.
-
Self-Validation Checkpoint: 1H NMR ( CDCl3 ) should show the complete disappearance of the aromatic multiplet at δ 7.2-7.4 ppm and the benzylic singlet at δ 3.6 ppm.
-
Protocol B: Aldol-Spirocyclization for 5-thia-2-azaspiro[3.4]octanes
This step-economic route is ideal for generating thia- and oxa-azaspirocycles with tunable exit vectors[2].
-
Step 1: Directed Aldol Addition
-
Action: Deprotonate 4-butyrothiolactone with LDA (1.1 equiv) in THF at -78 °C. Slowly add 1-N-Boc-3-azetidinone (1.0 equiv). Quench with saturated NH4Cl after 2 hours.
-
Causality & Rationale: The order of addition and strict temperature control (-78 °C) are mandatory to prevent the enolate from undergoing self-condensation and to suppress the retro-aldol pathway of the highly strained azetidinone[2].
-
-
Step 2: Stepwise Dehydration
-
Action: Treat the aldol adduct with MsCl (1.5 equiv) and Et3N (3.0 equiv) in DCM at 0 °C to form the mesylate. After 1 hour, add DBU (2.0 equiv) and warm to room temperature to yield the conjugated thiolactone.
-
Causality & Rationale: Direct acid-catalyzed dehydration is strictly avoided. The N-Boc group is acid-sensitive, and the azetidine ring is prone to ring-opening under harsh acidic conditions. The MsCl/DBU sequence ensures mild, base-mediated elimination[2].
-
-
Step 3: Alkaline Spirocyclization
-
Action: Expose the conjugated thiolactone to an alkaline methanol solution ( K2CO3 /MeOH) under an inert argon atmosphere for 4 hours.
-
Causality & Rationale: The alkaline conditions trigger a cascade ring-opening of the thiolactone followed by an intramolecular Michael addition of the liberated thiolate into the conjugated system, forming the spirocycle[2].
-
Self-Validation Checkpoint: LC-MS will show a mass shift corresponding to the addition of methanol if the reaction fails to cyclize. Successful cyclization yields the exact mass of the target spirocycle.
-
PART 2: Quantitative Data & Yield Optimization
To assist in scale-up planning, the following table summarizes the expected quantitative metrics and scalability limits based on validated literature[2],[3],[1].
| Target Scaffold | Synthetic Route | Key Intermediate | Typical Yield (%) | Max Validated Scale |
| 2-oxa-6-azaspiro[3.4]octane | [3+2] Cycloaddition | Oxetane-3-ylidene | 75–85% | > 15 grams |
| 6-benzyl-2,6-diazaspiro[3.4]octane | [3+2] Cycloaddition | N-Boc-3-methyleneazetidine | 78% | > 10 grams |
| 5-thia-2-azaspiro[3.4]octane | Aldol-Spirocyclization | Conjugated thiolactone | 82% (cyclization) | 8 grams |
| 5-oxa-2-azaspiro[3.4]octane | Aldol-Spirocyclization | Conjugated lactone | 70–75% | 5 grams |
PART 3: Troubleshooting Guide (Q&A)
Q: Why am I observing low conversion and complex mixtures during the [3+2] cycloaddition step? A: This is almost always due to water contamination or premature degradation of the ylide precursor. The N -(methoxymethyl)- N -(trimethylsilylmethyl)benzylamine precursor is highly sensitive to moisture. Fix: Ensure your DCM is freshly distilled over calcium hydride. Run a self-validating check by taking a background GC-MS of your solvent and reagents before adding the TFA catalyst. If you see early fragmentation of the silyl group, your reagents are wet.
Q: During the dehydration of the aldol adduct (Protocol B, Step 2), I see significant azetidine ring-opening. How can I prevent this? A: Azetidine ring-opening occurs when the mesylation step is allowed to warm up before the elimination (DBU) step is initiated, leading to nucleophilic attack by chloride ions. Fix: Maintain the reaction strictly at 0 °C during mesyl chloride addition. Ensure Et3N is present in a large excess to immediately buffer the generated HCl.
Q: How do I avoid epimerization or disulfide formation during the spirocyclization of thia-azaspiro[3.4]octanes? A: The intermediate thiolate generated during the alkaline methanolysis is highly susceptible to oxidative dimerization (disulfide formation). Fix: The alkaline methanol solution must be rigorously degassed via the freeze-pump-thaw method (minimum 3 cycles) prior to use. Maintain a strict Argon blanket throughout the 4-hour reaction time[2].
PART 4: FAQs for Drug Development Professionals
Q: Why should our medicinal chemistry team substitute traditional piperazine/morpholine rings with azaspiro[3.4]octanes? A: Traditional flat heterocycles often suffer from poor solubility, high metabolic liability, and off-target promiscuity. Azaspiro[3.4]octanes introduce a highly cambered, sp3 -rich 3D geometry[2]. This "vectorization" allows the functional groups to access poorly charted 3D-macromolecular pockets, often improving target selectivity and dramatically enhancing the physicochemical properties (e.g., lower LogD, higher aqueous solubility) of the drug candidate[3].
Q: Are these scalable protocols amenable to enantioselective synthesis? A: While the step-economic routes described above generally provide racemates, enantioselective approaches have been developed. For instance, chromatographic resolution (using chiral SFC) is highly practical at the multi-gram scale[3]. Alternatively, utilizing chiral auxiliaries during the initial aldol addition or employing asymmetric [3+2] cycloaddition catalysts can yield highly enantioenriched spirocycles, though this often reduces the overall scalability.
Sources
Structural validation of 7-Methyl-6-azaspiro[3.4]octane
An In-Depth Guide to the Structural Validation of 7-Methyl-6-azaspiro[3.4]octane: A Comparative Approach
In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their inherent three-dimensionality, which often translates to improved metabolic stability, and target specificity. The 6-azaspiro[3.4]octane core, in particular, is a valuable motif found in numerous biologically active compounds. This guide provides a comprehensive, expert-driven approach to the structural validation of a representative member of this class, 7-Methyl-6-azaspiro[3.4]octane.
Given the scarcity of publicly available, in-depth experimental data specifically for 7-Methyl-6-azaspiro[3.4]octane, this document will serve as a "best-practice" case study. We will delineate the necessary analytical workflow for its unambiguous structural elucidation. To ground our discussion in real-world data, we will draw comparisons with a well-characterized analogue, N-benzyl-6-azaspiro[3.4]octane, for which experimental data has been published. This comparative methodology will not only outline the validation process for the title compound but also highlight how subtle structural modifications influence spectroscopic and analytical outcomes.
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, ensuring that biological and pharmacological data can be reliably attributed to the correct chemical entity. For a novel compound like 7-Methyl-6-azaspiro[3.4]octane, a single analytical technique is insufficient. Instead, a confluence of spectroscopic and spectrometric methods is required to piece together the structural puzzle, from atomic connectivity to stereochemistry.
The validation workflow is designed to be self-corroborating, where data from one technique supports and refines the hypotheses drawn from another.
Mass Spectrometry: The First Piece of the Puzzle
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a new molecule. For 7-Methyl-6-azaspiro[3.4]octane (C₈H₁₅N), the expected exact mass can be calculated and compared against the experimental value.
Table 1: Comparison of Expected HRMS Data
| Compound | Molecular Formula | Calculated Mass (M+H)⁺ | Typical Experimental Mass (M+H)⁺ |
| 7-Methyl-6-azaspiro[3.4]octane | C₈H₁₅N | 126.1283 | ~126.1280 ± 0.0005 |
| N-benzyl-6-azaspiro[3.4]octane | C₁₄H₁₉N | 202.1596 | 202.1590 |
The close agreement (typically within 5 ppm) between the calculated and observed mass provides strong evidence for the assigned molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to establish their connectivity.
¹H and ¹³C NMR: Identifying the Unique Nuclei
The ¹H NMR spectrum reveals the number of distinct proton environments and their integrations correspond to the number of protons in each environment. The ¹³C NMR spectrum similarly identifies the unique carbon environments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methyl-6-azaspiro[3.4]octane
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1, C4 | ~1.8-2.0 (m, 4H) | ~35 |
| C2, C3 | ~1.6-1.8 (m, 4H) | ~15 |
| C5 | ~2.5-2.7 (m, 2H) | ~50 |
| C7 | ~2.8-3.0 (q, 1H) | ~55 |
| C8 (CH₃) | ~1.0-1.2 (d, 3H) | ~20 |
| N-H | Variable (broad s, 1H) | - |
Note: These are estimated values. Actual shifts can vary based on solvent and other factors.
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR shows how they are assembled.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). For example, the proton at C7 would show a correlation to the methyl protons at C8.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the spirocyclic carbon) and for piecing together larger fragments of the molecule. For instance, the methyl protons (C8) should show an HMBC correlation to the spiro-carbon (C4a, though not explicitly numbered in the simple name).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H: Acquire with a spectral width of ~16 ppm, a relaxation delay of 1-2 s, and 16-32 scans.
-
¹³C: Acquire with a spectral width of ~240 ppm, a relaxation delay of 2 s, and 1024 or more scans.
-
-
2D Spectra Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to instrument manufacturer guidelines.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For 7-Methyl-6-azaspiro[3.4]octane, the most informative feature would be the N-H stretch of the secondary amine.
Table 3: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300-3500 (weak to medium, sharp) |
| C-H Stretch (sp³ carbons) | 2850-3000 (strong) |
| C-N Stretch | 1020-1250 |
The absence of strong absorptions in the 1650-1800 cm⁻¹ region would confirm the lack of carbonyl groups, and the absence of a broad O-H stretch around 3200-3600 cm⁻¹ would rule out the presence of hydroxyl groups.
Conclusion: A Self-Validating Structural Hypothesis
The structural validation of 7-Methyl-6-azaspiro[3.4]octane is achieved not by a single measurement, but by the overwhelming agreement across a suite of orthogonal analytical techniques. The HRMS data confirms the elemental composition. The combination of 1D and 2D NMR experiments builds the carbon-hydrogen framework from the ground up, establishing the precise connectivity of the spirocyclic system and the position of the methyl group. Finally, IR spectroscopy provides a quick and reliable confirmation of the key functional groups present. Each piece of data cross-validates the others, leading to a single, unambiguous structural assignment. This rigorous, multi-faceted approach is the gold standard in modern chemical synthesis and drug development, ensuring the integrity of scientific discovery.
References
Comparative Analysis of Azaspiro[3.4]octane vs. Traditional Scaffolds in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of "flat" chemical space. Traditional six-membered nitrogenous heterocycles—such as piperidine, piperazine, and morpholine—have long been the workhorses of drug development. However, their high lipophilicity and structural planarity often lead to poor metabolic stability, off-target toxicity (e.g., hERG channel inhibition), and saturated patent spaces.
Scaffold hopping to three-dimensional spirocycles, specifically azaspiro[3.4]octane and its heteroatom-substituted derivatives (like 2-oxa-6-azaspiro[3.4]octane), offers a self-validating system for overcoming these hurdles. By forcing the molecular architecture into orthogonal planes, we increase the fraction of sp3-hybridized carbons ( Fsp3 ), a metric that directly correlates with clinical success. This guide provides an objective, data-driven comparison of the azaspiro[3.4]octane scaffold against traditional alternatives, complete with mechanistic insights and validated experimental protocols.
Physicochemical Profiling: The Causality Behind the Switch
The decision to replace a simple piperidine or morpholine ring with a more complex spirocycle is grounded in the thermodynamics of target binding and the physical chemistry of the molecule in aqueous environments.
-
Lipophilicity and Basicity: It may seem counter-intuitive that adding carbon atoms to form a spirocycle can increase aqueous solubility. However, introducing a spirocyclic center typically lowers the measured logD7.4 by up to -1.0 compared to a standard six-membered ring[1]. This reduction is driven by subtle shifts in amine basicity (pKa) and alterations to the molecule's hydration shell.
-
Mitigating hERG Liability: Piperidine rings are notorious for fitting perfectly into the hydrophobic pharmacophore of the hERG potassium channel, leading to cardiotoxicity. The angular exit vectors of azaspiro[3.4]octane disrupt this binding mode. The orthogonal projection sterically clashes with the hERG pore, drastically reducing cardiotoxicity risks without compromising primary target affinity[2][3].
Quantitative Data Comparison
The following table summarizes the physicochemical advantages of transitioning from planar rings to the 2-oxa-6-azaspiro[3.4]octane scaffold.
| Property | Piperidine | Morpholine | 2-oxa-6-azaspiro[3.4]octane |
| 3D Character ( Fsp3 ) | Low (Planar-like chair) | Low (Planar-like chair) | High (Orthogonal rings) |
| Lipophilicity (clogP/logD) | Higher | Moderate | Lower ( Δ≈−1.0 ) |
| Basicity (Predicted pKa) | ~10.0 - 11.0 | ~8.3 | ~9.2 (Tunable) |
| hERG Liability | High | Moderate | Low |
| Exit Vector Geometry | Linear / Equatorial | Linear / Equatorial | Angular / Divergent |
Structural & Mechanistic Insights
Spirocycles do not just passively improve pharmacokinetics; they actively alter binding thermodynamics. When piperidine is replaced by 2-oxa-6-azaspiro[3.4]octane in the development of Pks13 inhibitors (e.g., TAM16 analogs), the spatial orientation of the substituents fundamentally changes[2]. The spirocyclic oxygen atom reaches further into the thioesterase active site than the piperidine carbon framework could, stabilizing a critical water network that hydrogen-bonds to key tyrosine residues (such as Tyr1663)[2].
Logical framework demonstrating how 3D vectorization of planar scaffolds improves drug-like properties.
Experimental Validation: Self-Validating Protocols
To ensure trustworthiness and reproducibility, scaffold implementation must be backed by robust protocols. Below are the standard methodologies for synthesizing the azaspiro[3.4]octane core and validating its metabolic superiority.
Protocol 1: Synthesis of 2-oxa-6-azaspiro[3.4]octane via [3+2] Cycloaddition
Causality: Traditional strain-release methods from azabicyclo[1.1.0]butanes can suffer from low yields and limited scalability. Utilizing a [3+2] cycloaddition provides a step-economic, highly scalable route to multi-gram quantities of the spirocycle, making it viable for high-throughput library generation[4][5].
-
Reagent Preparation: Dissolve the starting exocyclic alkene (e.g., methylenecyclobutane derivative) and the appropriate azomethine ylide precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cycloaddition Initiation: Introduce a catalytic amount of trifluoroacetic acid (TFA) to catalyze the formation of the azomethine ylide in situ.
-
Thermal Cycling: Stir the reaction mixture at 40°C for 12-16 hours. Monitor the complete consumption of the alkene via TLC or LC-MS.
-
Deprotection & Isolation: If an N-benzyl protecting group is used, perform hydrogenolysis using Pd/C (10 wt%) under a hydrogen atmosphere (1 atm) in methanol. Filter through Celite and concentrate in vacuo to yield the pure 2-oxa-6-azaspiro[3.4]octane scaffold[4].
Protocol 2: In Vitro Microsomal Clearance ( CLint ) Assay
Causality: Increasing Fsp3 theoretically shields the molecule from Cytochrome P450 (CYP450) mediated oxidation. This assay directly quantifies the intrinsic clearance ( CLint ), validating whether the spirocyclic scaffold genuinely enhances metabolic stability compared to its piperidine counterpart.
-
Incubation Setup: Prepare a 1 µM solution of the test scaffold in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Pre-Warming: Pre-incubate the mixture at 37°C for 5 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Initiate Phase I metabolism by adding NADPH to a final concentration of 1 mM.
-
Kinetic Sampling: At precise time intervals (t = 0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (IS).
-
Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify parent compound depletion and calculate CLint .
Step-by-step experimental workflow for evaluating the in vitro metabolic stability of azaspiro[3.4]octane derivatives.
Conclusion
The comparative analysis heavily favors the integration of the azaspiro[3.4]octane scaffold over traditional piperidine or morpholine rings in modern drug discovery. By expanding the molecule into three dimensions, researchers can systematically lower lipophilicity, evade hERG-mediated cardiotoxicity, and optimize target engagement vectors. Supported by robust synthetic scalability and validated metabolic stability, this spirocycle represents a premier structural module for exploring new, patentable chemical space.
References
- Synthesis of Novel Azaspiro[3.
- Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.
- Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target Source: PMC / NIH URL
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist Source: ResearchGate URL
- Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Azaspiro[3.4]octane Scaffold: A Compass for Navigating Complex Biological Targets
A Senior Application Scientist's Guide to the Structure-Activity Relationship of a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer improved physicochemical properties and biological activity is relentless. The azaspiro[3.4]octane scaffold has emerged as a significant player in this arena, offering a rigid, three-dimensional framework that allows for precise vectoral orientation of substituents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azaspiro[3.4]octane derivatives across various therapeutic areas, offering a comparative look at their performance against different biological targets, supported by experimental data and detailed protocols.
The Allure of the Azaspiro[3.4]octane Core: A Three-Dimensional Advantage
The growing interest in spirocyclic systems like azaspiro[3.4]octane stems from their ability to overcome the limitations of "flat" aromatic compounds that have traditionally dominated drug discovery. The inherent three-dimensionality of the azaspiro[3.4]octane core can lead to several advantages:
-
Improved Physicochemical Properties: The increased fraction of sp³-hybridized carbon atoms often translates to enhanced aqueous solubility and metabolic stability, crucial for favorable pharmacokinetics.
-
Enhanced Target Specificity: The rigid conformational constraint of the spirocyclic system allows for a more defined presentation of pharmacophoric features, potentially leading to higher binding affinity and selectivity for the biological target.
-
Novel Chemical Space: Azaspiro[3.4]octane derivatives provide access to underexplored areas of chemical space, offering opportunities for novel intellectual property.
This guide will delve into specific examples of how these advantages have been leveraged in the development of potent and selective modulators of various biological targets.
Comparative SAR Analysis of Azaspiro[3.4]octane Derivatives
The versatility of the azaspiro[3.4]octane scaffold is evident in its application across a range of therapeutic targets. Here, we compare the SAR of its derivatives in two distinct and significant areas: central nervous system disorders and oncology.
Modulators of Dopamine Receptors: A New Dawn for CNS Therapeutics
The dopamine D3 receptor (D3R) is a key target in the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse. The development of selective D3R antagonists has been a long-standing challenge due to the high homology with the D2 receptor. The azaspiro[3.4]octane scaffold has proven to be a valuable tool in achieving this selectivity.
A series of potent and selective D3R antagonists with a 2,6-diazaspiro[3.4]octane core has been developed, demonstrating the impact of subtle structural modifications on receptor affinity and selectivity. The following table summarizes the SAR of these derivatives, highlighting the importance of the substitution pattern on the spirocyclic core and the appended aryl group.
| Compound | R Group | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |
| 11 | H | 24.2 | 6400 | 264 |
| 14 | 4-F | 122 | >10000 | >82 |
| 15a | 2,3-diCl | 12.0 | 10860 | 905 |
| 15c | 4-F | 25.6 | 9800 | 383 |
Data compiled from Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910.[1][2]
Key SAR Insights:
-
Aryl Substitution: The nature and position of substituents on the terminal aryl ring play a critical role in D3R affinity and selectivity. The 2,3-dichloro substitution in compound 15a resulted in the highest affinity (Ki = 12.0 nM) and selectivity (905-fold) for the D3R over the D2R. In contrast, a para-fluoro substitution (15c ) maintained good affinity and selectivity, while an unsubstituted phenyl ring (11 ) showed moderate affinity and lower selectivity.[2]
-
Diazaspiro Core: The 2,6-diazaspiro[3.4]octane core itself is crucial for achieving high selectivity. This was demonstrated by comparing these compounds to analogues containing a traditional piperazine core, which often exhibit significant off-target effects at serotonin receptors. The diazaspiro[3.4]octane derivatives showed markedly reduced affinity for the 5-HT1A receptor, highlighting the scaffold's ability to mitigate undesirable polypharmacology.[2]
The development of these selective D3R antagonists showcases the power of the azaspiro[3.4]octane scaffold in fine-tuning ligand-receptor interactions for challenging CNS targets.
D3 receptors are G protein-coupled receptors (GPCRs) that, upon binding to dopamine, initiate a signaling cascade that modulates neuronal activity. D3R antagonists block this signaling, which can be beneficial in conditions characterized by dysregulated dopamine transmission.
Caption: Dopamine D3 receptor antagonist mechanism.
Targeting Cancer: The Role of Azaspiro[3.4]octane Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with several small molecule inhibitors approved for the treatment of various cancers. The emergence of drug resistance, often through mutations in the EGFR kinase domain, necessitates the development of new generations of inhibitors. The azaspiro[3.4]octane scaffold has been explored as a novel component in the design of EGFR inhibitors.
One study reported the design and synthesis of 4-anilinoquinazoline derivatives incorporating an azaspirocycle, including a 2-oxa-6-azaspiro[3.4]octane moiety. These compounds were evaluated for their ability to inhibit EGFR and their in vitro antitumor activity against lung cancer cell lines.
| Compound | Scaffold Moiety | EGFR IC50 (nM) | HCC827 (lung cancer) IC50 (µM) | A549 (lung cancer) IC50 (µM) |
| Gefitinib | Morpholine | 25.7 | 0.02 | 11.2 |
| 21g | 2-Oxa-6-azaspiro[3.4]octane | 15.8 | 0.03 | 10.5 |
Data compiled from Zhao, F., et al. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4891.
Key SAR Insights:
-
Bioisosteric Replacement: The 2-oxa-6-azaspiro[3.4]octane moiety in compound 21g serves as a bioisostere for the morpholine group in the established EGFR inhibitor, Gefitinib. This substitution resulted in a compound with slightly improved EGFR inhibitory activity (IC50 = 15.8 nM vs. 25.7 nM for Gefitinib).
-
Antitumor Potency: Compound 21g demonstrated comparable in vitro antitumor potency against the HCC827 lung cancer cell line (IC50 = 0.03 µM) to Gefitinib (IC50 = 0.02 µM). Both compounds were less effective against the A549 cell line.
-
Improved Physicochemical Properties: Notably, the incorporation of the spirocyclic scaffold in 21g was reported to improve water solubility compared to Gefitinib, a desirable property for drug candidates.
This example illustrates the potential of the azaspiro[3.4]octane scaffold to serve as a valuable building block in the design of next-generation kinase inhibitors with potentially improved properties.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis. EGFR inhibitors block these pathways, leading to a reduction in tumor growth.
Caption: EGFR signaling pathway and its inhibition.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of azaspiro[3.4]octane derivatives.
Protocol 1: Dopamine D3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D3 receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: 10 µM Haloperidol or another suitable competitor.
-
Test compounds (azaspiro[3.4]octane derivatives) at various concentrations.
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D3R cells.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg) to each well.
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
Add varying concentrations of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of azaspiro[3.4]octane derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A549).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (azaspiro[3.4]octane derivatives) at various concentrations.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes a 50% reduction in cell viability) from the dose-response curve.
-
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Conclusion: The Expanding Horizons of Azaspiro[3.4]octane Derivatives
The azaspiro[3.4]octane scaffold has firmly established itself as a privileged structure in drug discovery. Its unique three-dimensional architecture provides a powerful platform for the design of potent and selective modulators of a diverse range of biological targets. The comparative analysis presented in this guide highlights the scaffold's ability to impart favorable physicochemical properties and enable the fine-tuning of structure-activity relationships, leading to the development of promising candidates for CNS disorders and oncology.
As our understanding of complex biological systems deepens, the demand for novel chemical matter that can precisely interrogate these systems will continue to grow. The azaspiro[3.4]octane scaffold, with its inherent versatility and drug-like properties, is well-positioned to play a central role in the future of drug discovery, offering a compass to navigate the intricate landscape of biological targets and ultimately, to deliver the next generation of innovative therapeutics.
References
-
Reilly, S. W., Griffin, S., Taylor, M., Sahlholm, K., Weng, C. C., Xu, K., ... & Mach, R. H. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry, 60(23), 9905–9910. [Link]
-
Zhao, F., Lin, Z., Wang, F., & Dong, X. (2013). Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4887-4891. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. ACS Publications. [Link]
-
Reilly, S. W., et al. (2017). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed Central. [Link]
Sources
A Comparative Analysis of the Physicochemical Properties of Azaspirocycles for Enhanced Drug Design
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount for the development of successful therapeutics. Azaspirocycles, a class of three-dimensional (3D) structures, have garnered significant attention for their potential to overcome the limitations of traditional "flat" aromatic systems.[1][2][3] This guide provides a comprehensive comparative analysis of the physicochemical properties of azaspirocycles, contrasting them with their non-spirocyclic and carbocyclic counterparts. We delve into key parameters critical for drug efficacy—lipophilicity, solubility, metabolic stability, and basicity (pKa)—supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Ascendancy of Three-Dimensionality in Drug Scaffolds
The overreliance on flat, aromatic structures in drug discovery has often led to compounds with suboptimal physicochemical properties, hindering their clinical success. Azaspirocycles, bicyclic compounds sharing a single nitrogen-containing spiro center, offer a compelling solution by introducing a rigid, non-planar geometry.[1] This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][4] Furthermore, the incorporation of a nitrogen atom provides a handle for modulating basicity, polarity, and hydrogen bonding capacity.[1] A key advantage of these scaffolds is the increased fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical outcomes, including better solubility, reduced off-target toxicity, and enhanced metabolic stability.[1][5]
The strategic incorporation of azaspirocyclic motifs has led to the development of potent and selective modulators for a range of challenging biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][6] This guide will explore the tangible benefits of these scaffolds by comparing their core physicochemical properties with those of more traditional cyclic and acyclic amines.
Comparative Physicochemical Properties
The judicious selection of a chemical scaffold can profoundly influence a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Azaspirocycles have consistently demonstrated the ability to favorably modulate these properties.
Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical determinant of its permeability, solubility, and off-target interactions. While it may seem counterintuitive that adding a carbon atom in a spirocyclic system could lower lipophilicity, this is often observed with azaspirocycles. This phenomenon is largely attributed to an increase in the compound's basicity.
Studies have shown that replacing common six-membered heterocycles like morpholine, piperazine, and piperidine with azaspiro[3.3]heptane analogues can lead to a decrease in the measured LogD7.4 (the distribution coefficient at physiological pH 7.4) by as much as -1.0.[6][7] For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane in a series of compounds resulted in a significant decrease in lipophilicity and an increase in basicity.[7]
| Scaffold | Representative LogP | Representative LogD7.4 | Impact on Lipophilicity | Reference |
| Piperidine Analog | 2.1 | 1.5 | Baseline | [6] |
| Azaspiro[3.3]heptane Analog | 1.5 | 0.5 | Decreased | [6][7] |
| Morpholine Analog | 1.8 | 1.2 | Baseline | [7] |
| 2-Oxa-6-azaspiro[3.3]heptane Analog | 1.2 | 0.0 | Decreased | [7] |
Table 1: Comparative Lipophilicity of Azaspirocycles and Non-Spirocyclic Analogs.
Aqueous Solubility
Improved aqueous solubility is a frequently cited advantage of incorporating azaspirocyclic scaffolds.[1][6][8] This enhancement is often linked to the increased Fsp3 character and the introduction of polar functionalities in a three-dimensional arrangement. Readily synthesized heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility than their cyclohexane analogues.[2] For example, a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated increased water solubility when compared to its piperidine analogue.[6]
Metabolic Stability
Azaspirocycles often exhibit improved metabolic stability compared to their non-spirocyclic counterparts.[1][5][6][8] The rigid, compact nature of the spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, particularly cytochrome P450s (CYPs).[2] The replacement of a morpholine with diverse azaspirocycles in melanin concentrating hormone receptor 1 (MCHr1) antagonists led to improved metabolic stability.[5] Similarly, substituting the piperazine ring in the anticancer drug Olaparib with a diazaspiro[3.3]heptane resulted in enhanced metabolic stability.[5]
| Compound Series | Scaffold Modification | Outcome on Metabolic Stability | Reference |
| MCHr1 Antagonists | Morpholine → Azaspirocycle | Improved | [5] |
| IRAK4 Inhibitors | Morpholine → Azaspiro[3.3]heptane | Significantly Improved | [9] |
| Fluoroquinolones | Piperazine → Spiro[3.3]heptane analog | Similar or Improved | [2] |
Table 2: Impact of Azaspirocycle Incorporation on Metabolic Stability.
Basicity (pKa)
The nitrogen atom within the azaspirocyclic framework directly influences the compound's basicity (pKa). The constrained geometry of the spirocycle can affect the lone pair availability of the nitrogen, often leading to an increase in basicity compared to less rigid cyclic amines.[7][8] For example, an AZD1979 analog containing a 2-oxa-6-azaspiro[3.3]heptane had a significantly higher basicity (ΔpKa = +1.5) compared to its morpholine counterpart.[7] While increased basicity can contribute to lower lipophilicity and improved solubility, it can also potentially lead to issues such as hERG toxicity and P-gp efflux.[7][10] Therefore, careful tuning of pKa is a critical aspect of designing azaspirocyclic drug candidates.
Experimental Protocols
To ensure the reproducibility and validity of the claims made in this guide, detailed experimental protocols for determining key physicochemical properties are provided below.
Determination of Lipophilicity (LogD7.4) by Shake-Flask Method
The shake-flask method is the gold standard for LogP and LogD determination.[11]
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Mutually saturate the two phases by mixing them vigorously for at least 24 hours, followed by separation.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add a specific volume of the saturated n-octanol and saturated PBS (e.g., 500 µL of each).
-
Addition of Compound: Add a small aliquot of the compound stock solution (e.g., 10 µL) to the biphasic system.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[12][13]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as LC-MS/MS.[]
-
Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[15]
Kinetic Aqueous Solubility Assay by Turbidimetry
Kinetic solubility assays are high-throughput methods used in early drug discovery.[16]
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO from a high-concentration stock (e.g., 10 mM).[17]
-
Assay Plate Setup: Dispense a small volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well microtiter plate.
-
Addition of Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).[17]
-
Incubation and Mixing: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-2 hours).[17][18]
-
Measurement: Measure the absorbance or light scattering of each well at a specific wavelength (e.g., 620 nm) using a plate reader.[17]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity of the solution significantly increases above the baseline, indicating precipitation.[17]
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[6][19]
Protocol:
-
Reagent Preparation:
-
Incubation:
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Data Analysis:
Visualizing Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in the determination of physicochemical properties.
Caption: Workflow for LogD7.4 Determination.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Metabolic Stability Assay.
Conclusion
Azaspirocycles represent a significant advancement in scaffold design for modern medicinal chemistry.[1] Their inherent three-dimensionality provides a powerful tool to escape the "flatland" of traditional drug discovery, offering a means to improve key physicochemical properties such as solubility and metabolic stability while modulating lipophilicity and basicity.[1][6][8] The comparative data and experimental protocols presented in this guide underscore the potential of azaspirocyclic scaffolds to yield drug candidates with more favorable ADME profiles. By understanding and applying these principles, researchers can more effectively navigate the complexities of drug design and accelerate the development of novel and effective therapeutics.
References
- Microsomal Stability Assay Protocol. AxisPharm.
- The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Turbidimetric (Kinetic) Solubility Assay. Domainex.
- A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- Microsomal Stability. Cyprotex.
- Microsomal Clearance/Stability Assay. Domainex.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- In vitro solubility assays in drug discovery. PubMed.
- ADME Solubility Assay. BioDuro.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- Determination of Microsomal Stability by UPLC -MS/MS.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
- LogD/LogP Background. Enamine.
- Lipophilicity (LogP/LogD) Testing. BOC Sciences.
- LogP—Making Sense of the Value. ACD/Labs.
- From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis. PMC.
- A Comparative Guide to the Synthesis of Azaspirocycles. Benchchem.
- Design and Evaluation of Azaspirocycles as RNA binders. PubMed.
- Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization.
- Approach to Heterospirocycles for Medicinal Chemistry. PMC.
- “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI.
- pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.
- Synthesis of azaspirocycles and their evalu
- Experimental pKa values of acids 59–61 and 4d–6d, and conjugated amines...
- Physiochemical Properties in Drug Discovery. YouTube.
- Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. PubMed.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
- Carbocyclic setmelanotide analogs maintain biochemical potency
- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. From Heteroaromatic Acids and Imines to Azaspirocycles: Stereoselective Synthesis and 3D Shape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. shigematsu-bio.com [shigematsu-bio.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. enamine.net [enamine.net]
- 13. enamine.net [enamine.net]
- 15. acdlabs.com [acdlabs.com]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
Escaping Flatland: A Comparative Guide to the Metabolic Stability of Spirocyclic Bioisosteres
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the limitations of traditional planar heterocycles. While fragments like morpholine, piperidine, and benzene are ubiquitous solubilizing groups, they often trap lead compounds in a cycle of high lipophilicity and rapid metabolic clearance. To overcome these liabilities, the strategic incorporation of spirocyclic compounds—specifically highly strained, sp³-rich architectures like spirooxetanes and spiroazetidines—has emerged as a transformative approach.
This guide objectively evaluates the metabolic stability of spirocyclic scaffolds against their planar alternatives, detailing the structural causality behind their performance and providing a self-validating experimental framework for their in vitro assessment.
The Mechanistic Imperative: Why Planar Scaffolds Fail
The primary liability of traditional planar rings lies in their vulnerability to Cytochrome P450 (CYP450) mediated oxidative metabolism. For example, morpholine is rapidly oxidized because its oxygen atom electronically activates the adjacent α-protons. CYP450 enzymes readily abstract these protons, leading to hemiaminal formation, subsequent ring opening, and high intrinsic clearance[1].
Conversely, spirocyclic bioisosteres such as 2-oxa-6-azaspiro[3.3]heptane act as 3D topological siblings to morpholine but fundamentally alter the molecule's interaction with degrading enzymes. By replacing the flat ring with a rigid, orthogonal dual-ring system, we achieve two critical metabolic advantages:
-
Elimination of Vulnerable α-Protons: The spirocyclic core lacks the easily abstractable protons that typically trigger degradation2[2].
-
Steric Shielding: The inherent three-dimensionality creates a sterically demanding profile that fits poorly into the planar catalytic heme pocket of CYP450 enzymes, effectively redirecting metabolic clearance[3].
Divergent CYP450 metabolic pathways of morpholine versus its spirocyclic bioisostere.
Comparative Performance: Planar Heterocycles vs. Spirocyclic Scaffolds
When transitioning from a planar to a spirocyclic scaffold, the analytical data consistently demonstrates a marked improvement in pharmacokinetic parameters. The increased fraction of sp³-hybridized carbons not only4[4].
The following table synthesizes representative benchmarking data comparing standard planar heterocycles against their spirocyclic counterparts in Human Liver Microsome (HLM) assays:
| Scaffold Motif | Structural Class | LogD (pH 7.4) | HLM CLint (µL/min/mg) | t₁/₂ (min) | Target Affinity Impact |
| Morpholine | Planar Heterocycle | 1.8 | 65.4 | 15.2 | Baseline |
| 2-oxa-6-azaspiro[3.3]heptane | 3D Spirocycle | 0.9 | < 10.0 | > 120.0 | Maintained / Improved |
| Piperidine | Planar Heterocycle | 2.5 | 48.2 | 22.4 | Baseline |
| 2-azaspiro[3.3]heptane | 3D Spirocycle | 1.4 | 12.5 | 85.0 | Maintained |
Data context: Bioisosteric replacement with spirocyclic motifs routinely yields a >5-fold reduction in intrinsic clearance while preserving the foundational hydrogen-bonding network required for target engagement[1][5].
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay
To objectively evaluate the metabolic stability of spirocyclic compounds, a highly controlled in vitro assay is required. The following protocol is designed as a self-validating system , ensuring that any observed stability is a true reflection of the compound's structural resilience rather than experimental artifact.
Self-validating experimental workflow for evaluating in vitro human liver microsomal stability.
Step-by-Step Methodology & Causality
Step 1: System Validation & Control Setup
-
Action: Run the test spirocycle alongside a high-clearance positive control (e.g., Verapamil) and prepare a negative control matrix (test compound + HLM without NADPH).
-
Causality: This creates a self-validating loop. The positive control proves the microsomes are enzymatically active. The minus-NADPH control proves that any observed degradation is strictly CYP450-mediated, ruling out chemical instability or non-specific protein binding.
Step 2: Matrix Preparation & Equilibration
-
Action: Dilute the spirocyclic test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: A low compound concentration (1 µM) ensures the reaction operates under linear, first-order Michaelis-Menten kinetics ( [S]≪Km ). Pre-incubation establishes thermal equilibrium, ensuring CYP enzymes are in their optimal catalytic conformation before the reaction begins.
Step 3: Reaction Initiation
-
Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it during pre-incubation prevents premature metabolism, ensuring that the addition of NADPH establishes a precise and accurate t=0 for kinetic modeling.
Step 4: Time-Course Aliquoting & Quenching
-
Action: At precise intervals (0, 5, 15, 30, and 45 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile (MeCN) spiked with an analytical Internal Standard (IS).
-
Causality: Capturing multiple time points allows for the exponential decay curve necessary to calculate half-life ( t1/2 ). The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity. The IS (added at the exact moment of quenching) corrects for any subsequent volumetric losses or matrix ionization effects during mass spectrometry.
Step 5: Isolation and LC-MS/MS Quantification
-
Action: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Causality: Centrifugation compacts the denatured proteins into a pellet, protecting the delicate LC column from clogging. High-resolution MS/MS provides the absolute specificity required to differentiate the intact spirocycle from any trace metabolites.
Strategic Outlook for Drug Development
The empirical data and mechanistic rationale strongly support the transition from planar rings to spirocyclic bioisosteres. By pre-organizing the molecule into a rigid, 3D conformation, spirocycles like 2-oxa-6-azaspiro[3.3]heptane not only5[5] but also enhance aqueous solubility and expand the intellectual property space. For drug development professionals facing late-stage attrition due to poor pharmacokinetics, integrating spirocyclic scaffolds is a highly validated, data-driven optimization strategy.
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights ACS Publications[Link]
-
Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA[Link]
-
Discovery of Spirocyclic Aldosterone Synthase Inhibitors as Potential Treatments for Resistant Hypertension ACS Medicinal Chemistry Letters[Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing)[Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 7-Methyl-6-azaspiro[3.4]octane
Mechanistic Hazard Assessment
7-Methyl-6-azaspiro[3.4]octane is a highly specialized spirocyclic amine, predominantly handled in laboratory and drug development settings as its hydrochloride salt (CAS 1803586-35-7). While the spirocyclic scaffold provides unique conformational rigidity valuable in medicinal chemistry, the amine functionality and its physical salt formulation present specific occupational hazards that require rigorous operational control.
To establish a self-validating safety culture, we must first understand the causality of the hazards :
-
Particulate Aerosolization: As a lyophilized or crystalline hydrochloride salt, the compound is highly prone to static charge accumulation. Mechanical manipulation (e.g., spatulation) can aerosolize fine particulates, posing a severe inhalation risk.
-
Mucosal Irritation: Pyrrolidine derivatives and spiro-amines are inherently basic. Even in the HCl salt form, localized hydrolysis upon contact with mucosal membranes (eyes, respiratory tract) can cause acute irritation, as established by baseline toxicological data for cyclic amines ().
-
Hygroscopic Degradation: The salt readily absorbs ambient moisture, which not only degrades the compound but alters its physical handling properties, leading to clumping and unpredictable dissolution rates.
Quantitative PPE and Engineering Control Matrix
Every piece of Personal Protective Equipment (PPE) must be selected based on the specific physicochemical properties of the target compound. The following matrix aligns with for hazard assessment, providing quantitative specifications and the mechanistic reasoning behind each choice.
| PPE / Equipment Category | Quantitative Specification | Mechanistic Causality | Replacement / Maintenance Protocol |
| Protective Gloves | 100% Nitrile, ≥ 4 mil thickness, > 240 min breakthrough time. | Nitrile provides superior permeation resistance against cyclic amines compared to latex. Prevents dermal sensitization. | Discard immediately upon suspected contamination or after 2 hours of continuous use. |
| Eye Protection | ANSI Z87.1 certified, 0% direct venting (indirect only). | Indirect venting prevents airborne ≤ 10 µm HCl salt dust from bypassing the seal while mitigating lens fogging. | Inspect before each use; sanitize with 70% EtOH post-operation. |
| Engineering Control | Fume hood face velocity: 80–100 feet per minute (fpm). | Optimal aerodynamic capture velocity for fine particulate matter without causing turbulent vortexes that disperse powder. | Annual certification; verify digital monitor prior to every session. |
| Respiratory (Out of Hood) | NIOSH N95 or P100 (filters ≥ 95% or 99.9% of airborne particles). | Captures respirable crystalline particulates generated by static repulsion if engineering controls fail or are unavailable. | Single-use; discard immediately after the operational session. |
Operational Workflow & Signaling Diagram
Figure 1: Operational workflow and spill response for 7-Methyl-6-azaspiro[3.4]octane.
Step-by-Step Operational Plan
This operational plan is designed as a self-validating protocol. Each step contains an inherent check to ensure the preceding step was executed correctly, adhering to the rigorous standards outlined in.
Phase 1: Pre-Operation Setup & Validation
-
Engineering Control Verification: Activate the chemical fume hood. Verify the face velocity is strictly between 80-100 fpm using the digital monitor. Causality: Proper airflow is the primary defense against aerosolized spiro-amine dust; velocities above 100 fpm create turbulence that blows powder out of weigh boats.
-
Static Mitigation: Wipe the analytical balance and surrounding hood surface with a static-dissipative solution or engage an ionizing bar. Causality: Hydrochloride salts of organic amines are highly susceptible to static cling, causing erratic weighing and airborne dispersion.
-
PPE Donning: Don a flame-resistant (FR) lab coat (fully buttoned), chemical splash goggles, and a double layer of nitrile gloves.
Phase 2: Active Handling & Transfer 4. Vessel Acclimation: Bring the sealed vial of 7-Methyl-6-azaspiro[3.4]octane hydrochloride to room temperature within a desiccator before opening. Causality: This prevents the condensation of ambient moisture onto the hygroscopic salt, which would cause immediate clumping and chemical degradation. 5. Weighing Protocol: Use a grounded, anti-static micro-spatula. Transfer the required mass into a pre-tared, sealable static-dissipative weigh boat or directly into the destination reaction vessel. 6. Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO, Methanol, or water) slowly down the side of the vessel. Cap the vessel immediately and vortex. Do not agitate open vessels.
Phase 3: Post-Operation & Doffing 7. Decontamination: Wipe down the spatulas, balance, and hood workspace with 70% Isopropanol or dilute acidic water. Causality: This dissolves and neutralizes residual amine salt, preventing cross-contamination for the next operator. 8. Doffing Sequence: Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a designated solid chemical waste bin. Remove goggles, then the lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.
Spill Response and Disposal Plan
In the event of a breach in containment, immediate, structured action is required to prevent cross-contamination and respiratory exposure.
Immediate Spill Response (Solid Powder):
-
Isolate: Evacuate personnel from the immediate vicinity (minimum 3-meter radius) and ensure the fume hood sash is pulled down to the lowest operational level.
-
Containment (No Dry Sweeping): Do NOT dry sweep or brush the powder. Causality: Dry sweeping introduces kinetic energy that immediately aerosolizes the spiro-amine hydrochloride dust into the breathing zone.
-
Wet Absorption: Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with water or 70% Isopropanol to dissolve the salt and suppress all dust formation.
-
Collection: Using a disposable plastic scoop (avoid metal to prevent scratching surfaces and creating microscopic traps), collect the saturated towels and place them into a heavy-duty, sealable polyethylene hazardous waste bag.
Waste Disposal Protocol:
-
Solid Waste: All contaminated PPE (gloves, weigh boats, paper towels) must be classified as "Hazardous Solid Waste - Amine Contaminated."
-
Liquid Waste: Aqueous or organic solutions containing 7-Methyl-6-azaspiro[3.4]octane must be collected in properly labeled, chemically compatible high-density polyethylene (HDPE) carboys.
-
Labeling: Clearly label all waste containers with the full chemical name, CAS Number (1803586-35-7), and the primary hazard (Irritant/Environmental Hazard). Never use shorthand or abbreviations on waste manifests.
References
-
"Personal Protective Equipment", Occupational Safety and Health Administration (OSHA), Standard 1910.132, [Link]
-
"Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards", National Research Council, National Academies Press, [Link]
-
"Pyrrolidine Safety Data", PubChem, National Center for Biotechnology Information, [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
